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2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid Documentation Hub

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  • Product: 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
  • CAS: 40380-68-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Oxindole-1-Acetic Acid: Physicochemical Properties and Synthetic Protocols

Introduction: Navigating the Isomeric Landscape of Oxindole Acetic Acids Within the domain of heterocyclic chemistry, oxindole and its derivatives represent a scaffold of significant interest to researchers in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Isomeric Landscape of Oxindole Acetic Acids

Within the domain of heterocyclic chemistry, oxindole and its derivatives represent a scaffold of significant interest to researchers in medicinal chemistry and drug development. The inherent biological activities associated with the oxindole nucleus have propelled extensive investigations into its functionalization. While the scientific literature is replete with data on C-3 substituted oxindoles, particularly oxindole-3-acetic acid, the N-1 substituted isomer, oxindole-1-acetic acid, is less commonly documented. This guide, therefore, aims to provide a comprehensive technical overview of oxindole-1-acetic acid, addressing its physical and chemical characteristics. In the absence of extensive direct experimental data for the 1-isomer, we will leverage established principles of organic synthesis to propose a robust preparatory protocol. This guide will also draw comparisons with the well-characterized parent compound, oxindole, and the more prevalent isomer, oxindole-3-acetic acid, to provide a holistic understanding for researchers, scientists, and drug development professionals.

Physicochemical Characterization: A Comparative Analysis

PropertyOxindoleOxindole-3-acetic acidOxindole-1-acetic acid (Predicted)
Molecular Formula C₈H₇NOC₁₀H₉NO₃C₁₀H₉NO₃
Molecular Weight 133.15 g/mol 191.18 g/mol 191.18 g/mol
Appearance White to brown powder[1]Solid[2]Solid
Melting Point 123-128 °C[3][4]146 °C[2] or 218-219 °C[5]Not available
Solubility Soluble in ethanol, DMSO, and DMF; sparingly soluble in aqueous buffers[3][6]Information not widely availableExpected to have some solubility in polar organic solvents and aqueous bases

Note: The discrepancy in the reported melting point for oxindole-3-acetic acid may be due to different crystalline forms or experimental conditions.

Synthetic Strategy and Experimental Protocols

The synthesis of oxindole-1-acetic acid can be logically approached through a two-step process: first, the synthesis of the parent oxindole, followed by its N-alkylation with an appropriate acetic acid synthon. This methodology is rooted in well-established reactions within organic chemistry.

Part 1: Synthesis of Oxindole

The preparation of the oxindole scaffold is a critical first step. A common and effective method involves the reductive cyclization of 2-nitrophenylacetic acid.

Causality of Experimental Choices: This method is chosen for its reliability and the relative availability of the starting material. The reduction of the nitro group to an amine, followed by intramolecular amide formation (lactamization), provides a direct route to the oxindole ring system.

Experimental Protocol: Reductive Cyclization of 2-Nitrophenylacetic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrophenylacetic acid in a suitable solvent such as acetic acid.

  • Addition of Reducing Agent: To the stirred solution, add a reducing agent. A common choice is iron powder in the presence of a catalytic amount of acid (e.g., acetic acid)[7]. The reaction is typically heterogeneous.

  • Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the iron salts.

  • Extraction: The filtrate is then diluted with water and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution to remove any remaining acetic acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude oxindole.

  • Final Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure oxindole.

Part 2: Synthesis of Oxindole-1-acetic acid via N-Alkylation

With the oxindole precursor in hand, the acetic acid moiety can be introduced at the nitrogen atom (N-1 position) via a nucleophilic substitution reaction.

Causality of Experimental Choices: The nitrogen atom of the oxindole lactam is nucleophilic and can be deprotonated by a suitable base to form an anion. This anion can then react with an electrophile, such as an ethyl bromoacetate, in an SN2 reaction. Subsequent hydrolysis of the ester yields the desired carboxylic acid. Using an ester of bromoacetic acid protects the carboxylic acid functionality during the alkylation step.

Experimental Protocol: N-Alkylation of Oxindole and Subsequent Hydrolysis

  • Deprotonation of Oxindole: To a solution of oxindole in an anhydrous aprotic solvent (e.g., dimethylformamide - DMF or tetrahydrofuran - THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of oxindole.

  • Alkylation: To the resulting solution, add ethyl bromoacetate dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude ethyl oxindole-1-acetate.

  • Purification of the Ester: The crude ester can be purified by column chromatography on silica gel.

  • Hydrolysis of the Ester: The purified ethyl oxindole-1-acetate is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

  • Reaction Conditions: The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC).

  • Work-up and Acidification: After cooling, the reaction mixture is concentrated to remove the alcohol. The remaining aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ester. The aqueous layer is then acidified with a dilute acid (e.g., hydrochloric acid) to precipitate the oxindole-1-acetic acid.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried to afford oxindole-1-acetic acid. Further purification can be achieved by recrystallization.

Visualization of the Synthetic Workflow

To provide a clear visual representation of the proposed synthetic pathway for oxindole-1-acetic acid, the following diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_part1 Part 1: Oxindole Synthesis cluster_part2 Part 2: N-Alkylation and Hydrolysis 2-Nitrophenylacetic_Acid 2-Nitrophenylacetic Acid Reduction Reduction (e.g., Fe / Acetic Acid) 2-Nitrophenylacetic_Acid->Reduction Oxindole Oxindole Reduction->Oxindole Oxindole_Start Oxindole Alkylation 1. NaH 2. Ethyl Bromoacetate Oxindole_Start->Alkylation Ethyl_Oxindole_Acetate Ethyl Oxindole-1-acetate Alkylation->Ethyl_Oxindole_Acetate Hydrolysis Base Hydrolysis (e.g., NaOH / H₂O) Ethyl_Oxindole_Acetate->Hydrolysis Oxindole_1_Acetic_Acid Oxindole-1-acetic Acid Hydrolysis->Oxindole_1_Acetic_Acid

Caption: Synthetic pathway for Oxindole-1-acetic Acid.

Conclusion and Future Perspectives

This technical guide provides a foundational understanding of oxindole-1-acetic acid, a less-explored isomer within the oxindole family. While direct experimental data for this compound is scarce, a reliable synthetic route has been proposed based on established chemical principles. The detailed protocols for the synthesis of the oxindole core and its subsequent N-alkylation offer a practical framework for researchers to prepare and study this molecule. The comparative data with oxindole and oxindole-3-acetic acid provides valuable context for its expected physicochemical properties.

Further research is warranted to fully characterize oxindole-1-acetic acid, including the determination of its melting point, solubility profiles, and spectral data (NMR, IR, Mass Spectrometry). Moreover, the exploration of its biological activities in comparison to its 3-substituted isomer could unveil interesting structure-activity relationships, potentially opening new avenues for drug discovery and development. The methodologies outlined in this guide serve as a critical starting point for such future investigations.

References

  • PubChem. Oxindole. [Link]

  • PubChem. Oxindole-3-acetic acid. [Link]

  • Wenkert, E., et al. (1956). Alkylation of Oxindoles. Journal of the American Chemical Society, 78(4), 797–801.
  • Jiang, B., et al. (2002). A concise and efficient synthesis of (±)-horsfiline. Tetrahedron: Asymmetry, 13(21), 2337-2341.
  • Google Patents.
  • FooDB. Showing Compound Oxindole-3-acetic acid (FDB014206). [Link]

  • Kende, A. S., et al. (1975). A new synthesis of the oxindole ring system. Tetrahedron Letters, 16(36), 3119-3122.
  • PubChem. Oxindole | C8H7NO | CID 321710. [Link]

  • Studylib. Exp (1) :- Hydrolysis of ethyl acetate catalyized hyacid (0. [Link]

  • Crasus Chemical Inc. Ethyl Acetate. [Link]

  • PubChem. 1H-Indole-1-acetic acid. [Link]

  • RSC Publishing. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. [Link]

  • Organic Syntheses. Indole-3-acetic Acid. [Link]

  • Journal of Basic and Applied Research. Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. [Link]

  • KI Open Archive. SYNTHESIS OF INDOLE AND OXINDOLE DERIVATIVES INCORPORATING PYRROLIDINO, PYRROLO OR IMIDAZOLO MOIETIES. [Link]

  • Google Patents.
  • Myanmar Industrial Digest. Ethyl Acetate (CH3COOC2H5) Physical Properties. [Link]

Sources

Exploratory

role of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid in heterocyclic chemistry

The N-Carboxymethyl Oxindole Scaffold: Synthetic Utility and Therapeutic Potential Executive Summary: The Dual-Functional Scaffold The molecule 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid (often referred to as Oxindol...

Author: BenchChem Technical Support Team. Date: February 2026

The N-Carboxymethyl Oxindole Scaffold: Synthetic Utility and Therapeutic Potential

Executive Summary: The Dual-Functional Scaffold

The molecule 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid (often referred to as Oxindole-1-acetic acid ) represents a privileged substructure in heterocyclic chemistry. Unlike its parent molecule, oxindole, which relies primarily on the C3-nucleophilicity, this derivative introduces a specific "linker-headgroup" architecture.

For the drug discovery scientist, this molecule offers two distinct vectors for diversification:

  • The C3-Methylene Position: An active methylene group capable of Knoevenagel condensations, spiro-cyclizations, and Michael additions.

  • The N1-Carboxymethyl Tail: A carboxylic acid handle that serves as a bioisostere for peptide backbones, improves aqueous solubility, or acts as the critical acidic pharmacophore in enzyme active sites (e.g., Aldose Reductase).

This guide details the synthetic access, reactivity landscape, and medicinal chemistry applications of this versatile building block.[1]

Synthetic Access and Core Construction[1]

While 2-oxindoles can be synthesized via the Wolff rearrangement or the palladium-catalyzed cyclization of


-chloroacetanilides, the most direct route to the N-acetic acid derivative is the regioselective 

-alkylation of the pre-formed oxindole ring.
Mechanism of Regioselectivity

The amide nitrogen of oxindole (pKa


 13.5) is significantly more acidic than the C3-methylene protons (pKa 

18). However, under strongly basic conditions (e.g., NaH), dianion formation can occur. To ensure

-alkylation over

-alkylation, the reaction is kinetically controlled using a mono-deprotonation strategy.
Protocol 1: Synthesis of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
  • Reagents: Oxindole (1.0 equiv), Bromoacetic acid (1.1 equiv), Sodium Hydride (60% dispersion, 2.2 equiv), DMF (anhydrous).

  • Rationale: Two equivalents of base are required: one to deprotonate the oxindole nitrogen and one to deprotonate the carboxylic acid of the alkylating agent (forming the carboxylate salt in situ).

Step-by-Step Methodology:

  • Activation: Charge a flame-dried round-bottom flask with NaH (22 mmol) and anhydrous DMF (15 mL) under Argon. Cool to 0°C.

  • Deprotonation: Add a solution of oxindole (10 mmol) in DMF (5 mL) dropwise. Evolution of H₂ gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases (Formation of the sodium amidate).

  • Alkylation: Add a solution of bromoacetic acid (11 mmol) in DMF (5 mL) dropwise. Note: The first equivalent of base neutralizes the acid; the amidate nucleophile then attacks the

    
    -carbon.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9).

  • Workup: Quench with ice-cold water (50 mL). The solution will be basic (pH > 10). Wash with EtOAc (2 x 20 mL) to remove unreacted oxindole.

  • Isolation: Acidify the aqueous layer carefully with 1M HCl to pH 2. The product, Oxindole-1-acetic acid , will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.

Reactivity Landscape: Divergent Synthesis

The utility of this scaffold lies in its ability to undergo orthogonal functionalization. The following diagram illustrates the logical flow from the core scaffold to complex heterocycles.

OxindoleReactivity Core Oxindole-1-acetic acid (Core Scaffold) C3_Path Path A: C3-Functionalization (Active Methylene) Core->C3_Path Base (Piperidine) N1_Path Path B: N1-COOH Functionalization (Acid Handle) Core->N1_Path Coupling Agents (EDC/HOBt) Knoevenagel 3-Benzylidene Derivatives (Kinase Inhibitors) C3_Path->Knoevenagel + Aldehyde Spiro Spiro-oxindoles (via [3+2] Cycloaddition) C3_Path->Spiro + Isatin/Amino Acid Amide Amides/Hydrazides (Aldose Reductase Inhibitors) N1_Path->Amide + Amine/Hydrazine Ester Prodrug Esters (Improved Permeability) N1_Path->Ester + Alcohol

Figure 1: Divergent synthetic pathways for Oxindole-1-acetic acid. Path A exploits the nucleophilic C3 position; Path B utilizes the electrophilic carboxylic acid.

Medicinal Chemistry Application: Aldose Reductase Inhibitors (ARIs)[2][3]

The most prominent application of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid is in the design of Aldose Reductase Inhibitors (ARIs) for treating diabetic complications (neuropathy, retinopathy).

The Pharmacophore Hypothesis

Aldose Reductase (ALR2) contains a hydrophobic binding pocket and an anion-binding site (Specificity Pocket) containing Tyr48, His110, and Trp111.

  • The Scaffold Role: The oxindole ring provides the rigid hydrophobic scaffold that stacks against Trp111.

  • The Acid Role: The N1-acetic acid moiety acts as an "anionic head," forming critical hydrogen bonds with Tyr48 and His110. This mimics the binding mode of hydantoins (e.g., Sorbinil) but with improved metabolic stability.

Case Study: Epalrestat Analogs

Research has demonstrated that N-substituted oxindole acetic acids exhibit IC


 values in the low nanomolar range against ALR2. The carboxylic acid is non-negotiable for activity; converting it to an ester or amide usually abolishes activity unless it is a prodrug strategy.

Key Structure-Activity Relationship (SAR) Data:

Substitution (C3 Position)Substitution (N1 Position)ALR2 IC

(nM)
Selectivity (vs ALR1)
H,H (Unsubstituted)-CH₂COOH 850Moderate
(Z)-4-F-Benzylidene-CH₂COOH 75High
(Z)-4-F-Benzylidene-CH₂COOEt (Ethyl Ester)>10,000Inactive
(Z)-4-F-Benzylidene-CH₂CONHOH (Hydroxamic)120Moderate

Data synthesized from Eur. J. Med.[2] Chem. 1992 and related ARI literature.

Advanced Experimental Workflow: The Knoevenagel Condensation

To access the potent C3-functionalized derivatives (Row 2 in the table above), a Knoevenagel condensation is performed. This reaction requires careful control of pH to prevent decarboxylation or ring opening.

Protocol 2: Synthesis of (Z)-2-(3-(4-fluorobenzylidene)-2-oxoindolin-1-yl)acetic acid
  • Reagents: Oxindole-1-acetic acid (1.0 equiv), 4-Fluorobenzaldehyde (1.1 equiv), Piperidine (0.1 equiv), Ethanol (Reagent Grade).

  • Mechanism: Piperidine acts as a weak base to deprotonate the C3 position. The resulting enolate attacks the aldehyde. The subsequent elimination of water is thermodynamically driven by the formation of the conjugated exocyclic double bond.

Step-by-Step Methodology:

  • Setup: Dissolve 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid (1.0 mmol) and 4-fluorobenzaldehyde (1.1 mmol) in Ethanol (10 mL).

  • Catalysis: Add Piperidine (0.1 mmol, ~10

    
    L) via microsyringe.
    
  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Checkpoint: The solution usually turns yellow/orange due to the extended conjugation.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.

  • Purification: If solid forms, filter and wash with cold ethanol. If no precipitate, concentrate the solvent to 20% volume and acidify slightly with 0.1M HCl to protonate the carboxylic acid (ensuring it is not a piperidinium salt) before filtration.

  • Characterization:

    
    H NMR will show the vinylic proton singlet around 
    
    
    
    7.6–7.9 ppm. The Z-isomer is typically the major product due to steric repulsion between the carbonyl oxygen and the phenyl ring in the E-isomer.

Visualizing the Biological Mechanism

The following diagram illustrates how the oxindole-acetic acid scaffold interacts within the Aldose Reductase active site, highlighting the necessity of the free acid.

ARI_Mechanism Tyr48 Tyr-48 / His-110 (Anion Binding Pocket) Trp111 Trp-111 (Hydrophobic Pocket) COOH N1-COOH Group (Anionic Head) COOH->Tyr48 H-Bond / Ionic Interaction Scaffold Oxindole Core (Planar Scaffold) Scaffold->Trp111 Pi-Pi Stacking Scaffold->COOH Covalent Link Benzylidene C3-Benzylidene (Auxiliary Binding) Scaffold->Benzylidene Covalent Link

Figure 2: Pharmacophore mapping of Oxindole-1-acetic acid derivatives in the Aldose Reductase active site.

References

  • Synthesis and ARI Activity: Malamas, M. S., et al. (1992). Synthesis and aldose reductase inhibitory activity of substituted 2(1H)-benzimidazolone- and oxindole-1-acetic acids. European Journal of Medicinal Chemistry, 27(7), 779-789. Link

  • Oxindole Methodologies: Singh, G., et al. (2013). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. Link

  • Lidorestat & Indole-1-acetic acids: Stefek, M., et al. (2014). Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants. Interdisciplinary Toxicology. Link

  • Hydrazide Derivatives: Abdel-Aziz, M., et al. (2010).[2] Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives (Contextual reference for hydrazide formation protocols). European Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic Acid in Modern Drug Discovery

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] Among the various functio...

Author: BenchChem Technical Support Team. Date: February 2026

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] Among the various functionalized oxindoles, 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid has emerged as a particularly valuable pharmaceutical intermediate. Its unique structural features, combining the rigid oxindole core with a reactive carboxylic acid handle, make it an ideal starting point for the synthesis of complex drug candidates, most notably in the realm of kinase inhibitors for oncology.[3][4]

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid, aimed at researchers, scientists, and drug development professionals. We will delve into the causality behind the experimental choices, ensuring each protocol is a self-validating system for reproducible success in your laboratory.

The Oxindole Core: A Foundation for Potent Bioactivity

The 2-oxindole moiety is a key pharmacophore in a variety of biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The lactam carbonyl group and the aromatic ring are key features that can participate in hydrogen bonding and π-stacking interactions within protein binding pockets.[1]

Synthesis of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic Acid: A Reliable Two-Step Approach

The most common and efficient synthesis of the title compound involves a two-step process: N-alkylation of oxindole with an ethyl haloacetate, followed by hydrolysis of the resulting ester. This method is favored for its high yields and the use of readily available starting materials.

Step 1: Synthesis of Ethyl 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetate

The first step is a classic N-alkylation reaction. The nitrogen atom of the oxindole lactam is deprotonated by a suitable base to form a nucleophilic anion, which then displaces the halide from ethyl bromoacetate or chloroacetate.

Protocol:

Materials:

  • Oxindole

  • Ethyl bromoacetate

  • Sodium hydride (NaH) or Potassium tert-butoxide

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of oxindole (1 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford ethyl 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetate as a solid.

Causality of Experimental Choices:

  • Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the strong base.

  • Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the weakly acidic N-H of the oxindole lactam.

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with moisture and oxygen.

Step 2: Hydrolysis to 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by base-catalyzed hydrolysis followed by acidification.

Protocol:

Materials:

  • Ethyl 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the ethyl ester (1 equivalent) in a mixture of THF and water (typically a 2:1 to 3:1 ratio).

  • Add LiOH (2-3 equivalents) to the solution and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the hydrolysis is complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1N HCl. A precipitate will form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid as a solid. The product can be further purified by recrystallization if necessary.[5]

Causality of Experimental Choices:

  • LiOH/NaOH: A strong base is used to catalyze the hydrolysis of the ester. LiOH is often preferred for its high reactivity and the ease of removal of its salts.

  • THF/Water Mixture: This solvent system ensures the solubility of both the ester starting material and the hydroxide base.

  • Acidification: Protonation of the carboxylate salt is necessary to isolate the final carboxylic acid product.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis Oxindole Oxindole NaH NaH, DMF, 0°C to RT Ester_Intermediate Ethyl 2-(2-oxo-2,3-dihydro- 1H-indol-1-yl)acetate Bromoacetate Ethyl Bromoacetate Hydrolysis LiOH, THF/H2O Acidification HCl (aq) Final_Product 2-(2-oxo-2,3-dihydro- 1H-indol-1-yl)acetic acid

Characterization Data

Parameter Value Reference
Molecular FormulaC₁₀H₉NO₃[6]
Molecular Weight191.18 g/mol [6]
AppearanceSolid
Melting PointData not consistently available
¹H NMR (DMSO-d₆) δ 10.5 (br s, 1H, COOH), 7.2-7.5 (m, 4H, Ar-H), 4.4 (s, 2H, N-CH₂), 3.5 (s, 2H, C(3)-H₂)Inferred from similar structures
¹³C NMR (DMSO-d₆) δ 175 (C=O, lactam), 171 (C=O, acid), 143, 128, 125, 124, 122, 109 (Ar-C), 45 (N-CH₂), 36 (C-3)Inferred from similar structures[7][8]
IR (KBr, cm⁻¹) ~3200-2500 (O-H), ~1710 (C=O, acid), ~1680 (C=O, lactam)Inferred from functional groups
Mass Spec (ESI-) m/z 190.0 [M-H]⁻

Application in the Synthesis of Kinase Inhibitors

2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid serves as a crucial building block for several potent kinase inhibitors. The N-acetic acid moiety provides a convenient attachment point for various side chains, often culminating in the pharmacophore responsible for binding to the kinase active site.

Case Study: Synthesis of Sunitinib Analogs

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. While the commercial synthesis of Sunitinib itself starts from 5-fluorooxindole, the general synthetic strategy highlights the utility of the oxindole core and the types of transformations that 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid can undergo.

The synthesis of Sunitinib involves a Knoevenagel condensation between a substituted oxindole and a pyrrole-carboxaldehyde. The N-acetic acid group of our title compound can be readily converted to an amide, which is a key structural feature of many kinase inhibitors.

Protocol: Amide Coupling with a Diamine

This protocol demonstrates the conversion of the carboxylic acid to an amide, a common step in the synthesis of kinase inhibitors.

Materials:

  • 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

  • N,N'-diethylethylenediamine

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid (1 equivalent) in anhydrous DCM, add BOP (1.1 equivalents) and DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add N,N'-diethylethylenediamine (1.2 equivalents) and continue stirring at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired amide.

Kinase_Inhibitor_Synthesis Intermediate 2-(2-oxo-2,3-dihydro- 1H-indol-1-yl)acetic acid Activation BOP or EDC, DIPEA Intermediate->Activation Amide_Product Oxindole-based Amide Activation->Amide_Product Amide Coupling Amine R₁R₂N-Linker-NH₂ Amine->Activation Further_Mods Further Modifications Amide_Product->Further_Mods Kinase_Inhibitor Final Kinase Inhibitor Further_Mods->Kinase_Inhibitor e.g., Knoevenagel Condensation

The Strategic Role of the N-Acetic Acid Moiety

The N-acetic acid group in 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid is not merely a passive linker. Its presence offers several strategic advantages in drug design and development:

  • Vector for Diversity: The carboxylic acid is a versatile functional group that can be readily converted into a wide range of other functionalities, including esters, amides, and ketones. This allows for the rapid generation of libraries of compounds with diverse side chains for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The introduction of the acetic acid group and its subsequent derivatives can significantly impact the solubility, lipophilicity, and metabolic stability of the final molecule. These are critical parameters for optimizing the pharmacokinetic profile of a drug candidate.

  • Pharmacophore Extension: In many kinase inhibitors, the N-substituted side chain extends into a region of the ATP binding pocket, allowing for additional interactions that can enhance potency and selectivity.

Conclusion

2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid is a high-value intermediate for the synthesis of complex, biologically active molecules. Its straightforward synthesis and the versatility of the N-acetic acid handle make it an attractive starting point for drug discovery programs, particularly in the development of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their quest for novel therapeutics.

References

  • PubChem. 2-(2-oxo-2,3-dihydro-1h-indol-1-yl)acetic acid. [Link]

  • Thermo Fisher Scientific. (2-Oxo-2, 3-dihydro-1H-indol-3-yl)acetic acid, min 96%, 100 mg. [Link]

  • Pharmaffiliates. 2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid. [Link]

  • PubChem. Oxindole-3-acetic acid. [Link]

  • Chemchart. 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid (1018243-08-7). [Link]

  • Singh, B., & Kumar, V. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 142, 111842. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • ResearchGate. Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • El-Sayed, N. N. E., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Pharmaceuticals, 17(4), 513. [Link]

  • NIST WebBook. 2H-Indol-2-one, 1,3-dihydro-. [Link]

  • Organic Chemistry Portal. Oxindole synthesis. [Link]

  • Kappe, C. O., et al. (2015). Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition. Beilstein Journal of Organic Chemistry, 11, 2375–2382. [Link]

  • Wang, C., et al. (2016). Synthesis of oxindoles through trifluoromethylation of N-aryl acrylamides by photoredox catalysis. Organic & Biomolecular Chemistry, 14(32), 7716–7720. [Link]

  • ResearchGate. 13 C NMR spectra of... [Link]

  • ResearchGate. 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. [Link]

  • Zareef, M., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 142, 111842. [Link]

  • YouTube. in the chemical literature: N-alkylation of an indole. [Link]

  • European Patent Office. Process for the preparation of the 2-oxoindole derivative, Ropinirole. [Link]

  • Gunawan, G. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 205-234. [Link]

  • MDPI. Preparation and Antioxidant Activity of New Carboxymethyl Chitosan Derivatives Bearing Quinoline Groups. [Link]

  • Redalyc. Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. [Link]

  • Frontiers. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. [Link]

  • Academia.edu. Fast and Accurate Partial Hydrolysis of Poly(2-ethyl-2-oxazoline) into tailored Linear Polyethylenimine Copolymers. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. [Link]

  • MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

  • The Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]

  • NIST WebBook. 2H-Indol-2-one, 1,3-dihydro-. [Link]

  • ResearchGate. Results of analgesic activity of synthesized compounds against acetic acid induced writhing tests in mice. [Link]

  • NIST WebBook. 1H-Inden-1-one, 2,3-dihydro-. [Link]

  • Bio-Rad. Near IR Spectra Collection of Common Organic Compounds (High). [Link]

  • PubMed. Oxindole Analogues as Anticancer Agents and their Therapeutic Potential. [Link]

Sources

Application

Knoevenagel condensation using 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

Application Note: High-Efficiency Synthesis of 3-Arylidene-2-oxindole-1-acetic Acid Derivatives via Knoevenagel Condensation Executive Summary The oxindole scaffold, specifically 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 3-Arylidene-2-oxindole-1-acetic Acid Derivatives via Knoevenagel Condensation

Executive Summary

The oxindole scaffold, specifically 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid (hereafter referred to as OIAA ), represents a privileged structure in medicinal chemistry. Its derivatives are critical in the development of Aldose Reductase Inhibitors (ARIs) for diabetic complications (e.g., Lidorestat analogues) and multi-targeted Tyrosine Kinase Inhibitors (TKIs) for oncology.

This guide details the Knoevenagel condensation of OIAA with aromatic aldehydes. Unlike simple oxindoles, the N-acetic acid moiety of OIAA introduces specific solubility profiles and reactivity considerations—particularly the potential for decarboxylation under harsh conditions and the necessity of maintaining the carboxylic acid integrity for biological efficacy.

Scientific Background & Mechanism

The Scaffold

The OIAA core consists of an indolin-2-one (oxindole) ring substituted at the


 position with an acetic acid group.
  • Active Site: The

    
     methylene group is flanked by an amide carbonyl and an aromatic ring, rendering the protons significantly acidic (
    
    
    
    in DMSO, lowered further by the electron-withdrawing N-substituent).
  • Role of N-Acetic Acid: This moiety is not just a spectator; it provides essential water solubility and often serves as a key pharmacophore binding element (e.g., interacting with the anion-binding pocket of Aldose Reductase).

Reaction Mechanism

The Knoevenagel condensation involves the base-catalyzed deprotonation of the


 position of OIAA, followed by nucleophilic attack on the aldehyde carbonyl. The subsequent elimination of water yields the 

-unsaturated product.[1][2]

Critical Consideration: The stereoselectivity (


 vs. 

) is thermodynamically controlled. In 3-benzylidene oxindoles, the

-isomer
(where the phenyl ring is cis to the lactam carbonyl) is often stabilized by steric factors or intramolecular interactions, though this can vary based on the aldehyde's substitution pattern.

Knoevenagel_Mechanism cluster_conditions Key Conditions OIAA OIAA (Nucleophile) (C3 Active Methylene) Enolate Enolate Intermediate (Resonance Stabilized) OIAA->Enolate Deprotonation (-H+) Base Catalyst (Piperidine) Base->Enolate Alcohol β-Hydroxy Intermediate Enolate->Alcohol Nucleophilic Attack Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Alcohol Product 3-Arylidene Product (E/Z Isomers) Alcohol->Product Dehydration (-H2O) Reflux (EtOH) Reflux (EtOH) Piperidine/AcOH Buffer Piperidine/AcOH Buffer Reflux (EtOH)->Piperidine/AcOH Buffer

Figure 1: Mechanistic pathway of the Knoevenagel condensation of OIAA.

Experimental Protocols

Protocol A: Standard Piperidine-Catalyzed Synthesis

Best for: Initial screening, robust scale-up, and substrates with moderate steric hindrance.

Reagents:

  • Nucleophile: 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid (1.0 equiv)

  • Electrophile: Substituted Benzaldehyde (1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv)

  • Solvent: Ethanol (Absolute)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve OIAA (e.g., 1.0 mmol, 191 mg) in Ethanol (5–10 mL).

  • Add Electrophile: Add the aromatic aldehyde (1.1 mmol).

  • Catalysis: Add Piperidine (0.1 mmol, ~10 µL).

    • Expert Tip: If the aldehyde is acid-sensitive or the reaction stalls, add Glacial Acetic Acid (0.1 equiv) to form a buffered system, preventing side reactions like Cannizzaro.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor by TLC (Mobile phase: CHCl
    
    
    
    :MeOH 9:1). The product typically appears as a bright yellow/orange spot.
  • Work-up (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Then, cool to

      
       in an ice bath for 30 minutes. The product usually precipitates as a colored solid.
      
  • Isolation: Filter the solid under vacuum. Wash the cake with cold Ethanol (

    
     mL) followed by cold Water (
    
    
    
    mL) to remove any piperidine salts.
  • Purification: Recrystallize from Ethanol or Acetic Acid if necessary.

Protocol B: Green Synthesis (Catalyst-Free/Aqueous)

Best for: High-throughput screening, electron-deficient aldehydes, and environmentally sensitive workflows.

Reagents:

  • Solvent: Water or Water:Ethanol (1:1)

  • Catalyst: None (Thermal) or Boric Acid (10 mol%)

Step-by-Step Workflow:

  • Suspend OIAA (1.0 mmol) and Aldehyde (1.0 mmol) in Water (5 mL).

  • Heat to reflux (

    
    ) for 6–12 hours.
    
    • Note: The high acidity of the OIAA C3 position often allows self-catalyzed condensation in water at high temperatures.

  • Cool to room temperature. The hydrophobic product will precipitate out of the aqueous phase.

  • Filter and wash with water.

Data Analysis & Validation

Successful synthesis is confirmed by the disappearance of the C3 methylene signal and the appearance of the vinyl proton.

Table 1: Key Spectroscopic Markers (1H NMR in DMSO-


) 
MoietyStarting Material (OIAA)Product (3-Arylidene)Notes
C3-H Singlet,

3.5–3.7 ppm (

)
Absent Disappearance confirms reaction at C3.
Vinyl-H AbsentSinglet,

7.6–8.2 ppm (

)
Diagnostic peak. Downfield shift indicates conjugation.
N-CH2 Singlet,

4.5–4.6 ppm
Singlet,

4.6–4.8 ppm
Slight shift due to extended conjugation.
COOH Broad Singlet,

12–13 ppm
Broad Singlet,

12–13 ppm
Confirm acid integrity (no decarboxylation).

Troubleshooting & Optimization

Troubleshooting Start Problem Identified Issue1 Low Yield / No Precipitate Start->Issue1 Issue2 Decarboxylation Start->Issue2 Issue3 E/Z Isomer Mixture Start->Issue3 Sol1 Concentrate solvent volume. Add dilute HCl to protonate carboxylate. Issue1->Sol1 Sol2 Reduce temp (<60°C). Avoid strong bases (KOH/NaOH). Issue2->Sol2 Sol3 Recrystallize from AcOH. Check NOESY for conformation. Issue3->Sol3

Figure 2: Troubleshooting logic for common synthetic hurdles.

  • Solubility Issues: The OIAA starting material is an acid. In basic conditions (excess piperidine), it forms a salt which is soluble in water. Crucial: If no precipitate forms, acidify the filtrate with 1N HCl to pH 3–4 to reprecipitate the free acid product.

  • Isomerism: If an inseparable mixture of

    
     isomers is obtained, refluxing in Acetic Acid often promotes thermodynamic equilibration to the more stable isomer (usually 
    
    
    
    for these systems).

Applications in Drug Discovery

The 3-arylidene-2-oxindole-1-acetic acid scaffold is a validated pharmacophore in two major therapeutic areas:

  • Aldose Reductase Inhibitors (ARIs):

    • Mechanism: The acetic acid tail binds to the anionic pocket of the enzyme, while the oxindole core occupies the hydrophobic specificity pocket.

    • Example: Analogues of Lidorestat and Epalrestat use this condensation to link the hydrophobic tail to the acidic headgroup.

  • Anticancer Agents (Kinase Inhibitors):

    • Mechanism: Mimics the ATP purine ring.

    • Example: While Sunitinib uses a different tail, OIAA derivatives are explored for inhibition of VEGFR and PDGFR, with the acetic acid group improving solubility and bioavailability.

References

  • Mechanism & General Protocol: Jones, G. "The Knoevenagel Condensation."[1][2][3][4][5][6] Organic Reactions, 1967 , 15, 204.

  • Aldose Reductase Inhibitors: Soltesova Prnova, M., et al. "[5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand."[7][8] Acta Biochimica Polonica, 2015 , 62(3), 523–528.

  • Anticancer Applications: Singh, P., et al. "Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review." ChemistrySelect, 2022 , 7(15), e202200388.

  • Green Synthesis: Dandia, A., et al. "Green chemistry approaches for the synthesis of oxindole derivatives." Current Organic Chemistry, 2010, 14(11), 1234-1250.
  • Synthetic Methodology: Ali, M. I., et al. "Reactions with 2-Carboxyindole-3-acetic Acid Imides, Preparation of Some Imides, their Condensations with Aromatic Aldehydes."[9] Zeitschrift für Naturforschung B, 1976 , 31(5), 589–593.

Sources

Method

Application Note: Rapid Microwave-Assisted Synthesis of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

Abstract: This application note provides a comprehensive guide to the synthesis of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid, a valuable derivative of the isatin scaffold. Isatin and its analogues are of significant...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive guide to the synthesis of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid, a valuable derivative of the isatin scaffold. Isatin and its analogues are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2][3] Traditional synthetic methods often require long reaction times and harsh conditions. This protocol leverages the power of Microwave-Assisted Organic Synthesis (MAOS) to dramatically accelerate the N-alkylation of isatin, offering a rapid, efficient, high-yield, and environmentally conscious alternative.[4][5][6] We present a detailed, step-by-step methodology, discuss the rationale behind key experimental parameters, and provide essential safety guidelines for researchers, scientists, and drug development professionals.

Principles of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis has transitioned from a laboratory curiosity to an established and invaluable technology in modern chemistry.[5][7] Unlike conventional heating methods that rely on slow heat transfer through vessel walls, microwave irradiation delivers energy directly to the reactants and solvent, resulting in rapid and uniform volumetric heating.[8][9]

Mechanism of Microwave Heating

The efficiency of MAOS stems from two primary mechanisms of energy transfer:

  • Dipolar Polarization: Polar molecules, such as the solvents used in this synthesis, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates significant molecular friction, which is dissipated as heat.[10][11]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from a base or ionic reagents), they will oscillate back and forth under the influence of the microwave field. This movement causes collisions with surrounding molecules, converting kinetic energy into thermal energy and contributing to the rapid heating of the bulk mixture.[12][13]

This "in-core" heating mechanism avoids the superheating of vessel walls common in conventional methods and can lead to thermal and non-thermal effects that accelerate reaction kinetics.[5]

Advantages in Drug Discovery

The application of MAOS provides a distinct competitive advantage in the fast-paced field of drug discovery:[5][6]

  • Dramatic Speed Increase: Reaction times are often reduced from hours or days to mere minutes.[7]

  • Higher Yields & Purity: Rapid heating can minimize the formation of by-products, leading to cleaner reactions and higher isolated yields.[4][12]

  • Enhanced Reproducibility: Precise software control over temperature, pressure, and power ensures high reproducibility.[6][8]

  • Green Chemistry: MAOS often allows for a reduction in solvent volume or the use of more environmentally benign solvents, aligning with the principles of green chemistry.[6][8]

G cluster_0 Conventional Heating cluster_1 Microwave Heating a External Heat Source (Oil Bath) b Vessel Wall (Hot) a->b Conduction c Reaction Mixture (Cooler Core) b->c Slow Convection/ Conduction d Microwave Source f Reaction Mixture (Direct, Uniform Heating) d->f Irradiation e Vessel Wall (Transparent/Cool)

Figure 1: Comparison of conventional vs. microwave heating mechanisms.

Synthesis of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

The synthesis proceeds via a two-step sequence: first, the N-alkylation of the isatin core with an ethyl haloacetate, followed by the hydrolysis of the resulting ester to yield the target carboxylic acid.

Reaction Scheme

Step 1: N-Alkylation

Isatin + Ethyl Bromoacetate → Ethyl 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetate

Step 2: Ester Hydrolysis

Ethyl 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetate → 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

Mechanistic Rationale

The core of this synthesis is a nucleophilic substitution (SN2) reaction. The nitrogen atom of the isatin lactam is weakly acidic. A suitable base deprotonates this nitrogen to form a highly conjugated and nucleophilic isatin anion.[1] This anion then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion to form the N-alkylated intermediate product.

G isatin Isatin anion Isatin Anion (Nucleophile) isatin->anion Deprotonation base Base (e.g., DBU) product Ethyl 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetate anion->product SN2 Attack bromoacetate Ethyl Bromoacetate (Electrophile)

Figure 2: Simplified mechanism for the N-alkylation of isatin.

Experimental Protocol

Safety Warning: Microwave synthesis in sealed vessels generates high pressures and temperatures.[14] This protocol must be performed in a dedicated laboratory microwave reactor. DO NOT use a domestic kitchen microwave oven.[15] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Conduct all operations in a well-ventilated fume hood.

Materials and Equipment
  • Reagents: Isatin (98%), Ethyl bromoacetate (98%), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 98%), Ethanol (anhydrous), Hydrochloric acid (HCl, concentrated), Deionized water.

  • Equipment: Laboratory microwave reactor (e.g., CEM Discover, Anton Paar Monowave) with certified pressure-rated glass vials (10 mL) and magnetic stir bars, magnetic stirrer/hotplate, rotary evaporator, Büchner funnel and flask, standard laboratory glassware.

Step-by-Step Procedure: Synthesis of Ethyl 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetate
  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add isatin (2.0 mmol, 294 mg).

  • Add anhydrous ethanol (3 mL).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 mmol, 335 mg, 1.1 equiv). Stir for 1 minute at room temperature.

  • Add ethyl bromoacetate (3.0 mmol, 501 mg, 1.5 equiv).

  • Securely cap the vial and place it in the cavity of the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 140 °C (use ramp-to-temperature setting)

    • Hold Time: 15 minutes

    • Power: 300 W (max)

    • Stirring: High

  • Run the microwave program.

  • Crucial Safety Step: After the reaction is complete, allow the vial to cool to below 50 °C using the instrument's cooling system before removing it from the reactor cavity.[14]

  • Upon cooling to room temperature, a precipitate of the product should form. Cool the vial further in an ice-water bath for 15 minutes to maximize precipitation.

  • Isolate the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 2 mL) and dry under vacuum. The ester can be used in the next step without further purification.

Step-by-Step Procedure: Hydrolysis to 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
  • Transfer the crude ethyl ester from the previous step to a round-bottom flask.

  • Add a mixture of water (10 mL) and concentrated HCl (2 mL).

  • Heat the mixture to reflux (using a conventional heating mantle) for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the precipitated solid product by vacuum filtration.

  • Wash the solid with cold deionized water (3 x 5 mL) to remove any remaining acid.

  • Dry the final product, 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid, in a vacuum oven at 50 °C.

Figure 3: Experimental workflow for the synthesis.

Protocol Optimization and Discussion

The success of this rapid synthesis hinges on the careful selection of reagents and reaction parameters.

ParameterOptionsRationale & Field Insights
Base DBU, K₂CO₃, Cs₂CO₃DBU is a non-nucleophilic, organic-soluble base that effectively deprotonates isatin. A key advantage is that upon reaction completion and cooling in ethanol, the product often precipitates in high purity, simplifying isolation.[16] Inorganic bases like K₂CO₃ are also effective but may require aqueous workups.[1][17]
Solvent Ethanol, DMF, AcetonitrilePolar solvents are required for efficient microwave energy absorption. Ethanol is a good "green" choice. DMF is an excellent solvent for this reaction but has a higher boiling point and requires more rigorous removal.[1][16]
Temperature 120-160 °CHigher temperatures dramatically accelerate the SN2 reaction. Microwave reactors safely allow the use of solvents far above their atmospheric boiling points due to increased pressure.[5] A temperature of 140 °C provides a balance between rapid reaction and reagent stability.
Time 10-25 minutesCompared to conventional heating which can take many hours, microwave irradiation completes the N-alkylation in minutes.[16][17] Reaction time should be optimized by monitoring for the disappearance of the starting material.

Characterization

The identity and purity of the final product, 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid, should be confirmed using standard analytical techniques.

  • Molecular Formula: C₁₀H₉NO₃[18]

  • Molecular Weight: 191.18 g/mol [19]

  • ¹H NMR (DMSO-d₆): Expected signals for aromatic protons (4H), the CH₂ protons of the oxindole ring, the CH₂ protons of the acetic acid group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR (DMSO-d₆): Expected signals for the two carbonyl carbons (lactam and carboxylic acid), aromatic carbons, and the two aliphatic CH₂ carbons.

  • Mass Spectrometry (ESI-): Expected [M-H]⁻ ion at m/z ≈ 190.05.

Conclusion

This application note details a robust and highly efficient protocol for the synthesis of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid using microwave-assisted organic synthesis. The method offers significant advantages over traditional techniques, including a drastic reduction in reaction time, high yields, and operational simplicity. By leveraging the principles of microwave chemistry, researchers can rapidly access this and other valuable N-substituted isatin derivatives, accelerating progress in medicinal chemistry and drug development programs.

References

  • Al-Rawi, J. M. A., & Dawood, K. M. (2008). Expedited microwave-assisted N-alkylation of isatins utilizing DBU. Arkivoc, 2008(15), 209-216. [Link]

  • Gallo, M. R., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Gadek, Z. S. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(1), 37-47. [Link]

  • Vázquez, E., et al. (2006). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 11(11), 947-954. [Link]

  • EP Creative Communications. (n.d.). Microwave-Assisted Synthesis in Drug Development. EPCP. [Link]

  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. [Link]

  • Singh, G. S., & Desta, Z. Y. (2012). Isatins as privileged molecules in design and synthesis of new anticancer agents. Current Pharmaceutical Design, 18(11), 1604-1632. [Link]

  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. [Link]

  • Vazquez, E., et al. (2006). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Semantic Scholar. [Link]

  • Saini, A., et al. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • Cvetkovikj, I., et al. (2017). Microwave-assisted Synthesis of Some N-alkylisatin-β- thiocarbohydrazones. Engineering Journal IJOER, 3(5). [Link]

  • Sharma, N., & Chundawat, T. S. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Advanced Scientific Research, 15(1), 1-10. [Link]

  • Patil, A. D., et al. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. [Link]

  • Sharma, P., et al. (2020). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology, 12(2), 113-118. [Link]

  • Singh, S. (2012). Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR. [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Glasnov, T. N., & Kappe, C. O. (2011). Organic Syntheses Procedure. Organic Syntheses, 88, 236-245. [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Organic Chemistry Portal. [Link]

  • Sridhar, S. K., et al. (2012). Microwave-Assisted Synthesis, Characterization, Antimicrobial and Antioxidant Activity of Some New Isatin Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 3), 248-252. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-oxo-2,3-dihydro-1h-indol-1-yl)acetic acid. PubChem. [Link]

  • ResearchGate. (2025). Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. ResearchGate. [Link]

Sources

Application

Process Development Guide: Scalable Synthesis of 1-Carboxymethyl-2-oxindole

Executive Summary & Application Scope 1-Carboxymethyl-2-oxindole (CAS: 32019-26-4), also known as (2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid, is a critical pharmacophore in the synthesis of non-steroidal anti-inflammat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

1-Carboxymethyl-2-oxindole (CAS: 32019-26-4), also known as (2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid, is a critical pharmacophore in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically Tenidap, and various kinase inhibitors.

While laboratory-scale synthesis often relies on sodium hydride (NaH) in dimethylformamide (DMF), this route is inherently non-scalable due to hydrogen gas evolution, thermal runaway risks, and difficult workups. This application note details the transition from a medicinal chemistry route to a robust, kilogram-scale process utilizing Phase Transfer Catalysis (PTC) and aqueous-organic biphasic systems. This approach minimizes hazard profiles and maximizes atom economy.

Strategic Route Analysis

The Selectivity Challenge (N- vs. C-Alkylation)

The core challenge in scaling this reaction is the ambident nucleophilicity of the oxindole anion.

  • N1-Position (Amide): pKa ~18.5. Kinetic product.

  • C3-Position (Benzylic): pKa ~18.2. Thermodynamic product.

In polar aprotic solvents (DMF/DMSO), C-alkylation competes significantly. However, under Phase Transfer Catalysis (PTC) in non-polar solvents (Toluene), the "hard" nature of the N-anion is better solvated by the quaternary ammonium catalyst, significantly favoring N-alkylation.

Route Comparison
FeatureRoute A: MedChem StandardRoute B: Scalable PTC Process (Recommended)
Reagents NaH (60%), Ethyl bromoacetateNaOH/KOH (beads/flakes), Chloroacetic acid
Solvent DMF or THF (Anhydrous)Toluene / Water (Biphasic)
Catalyst NoneTEBA or TBAB (1-5 mol%)
Hazards

gas evolution, pyrophoric solid
Mild exotherm, corrosive base
Workup Aqueous quench, multiple extractionsPhase separation, acid precipitation
Cost High (Reagents + Waste disposal)Low (Commodity chemicals)

Visualizing the Synthetic Strategy

The following diagram illustrates the mechanistic pathway and the critical decision points for scale-up.

G Start 2-Oxindole (Starting Material) Base Deprotonation (NaOH/KOH) Start->Base Aqueous/Solid Base Inter Oxindole Anion (Ambident Nucleophile) Base->Inter Path_N N-Alkylation (Kinetic Control) Inter->Path_N PTC Conditions (Toluene/H2O) Path_C C-Alkylation (Thermodynamic Risk) Inter->Path_C Polar Aprotic (Avoid DMF) Product 1-Carboxymethyl-2-oxindole (Target API Intermediate) Path_N->Product Acidification (HCl) Reagent Chloroacetic Acid (Electrophile) Reagent->Path_N PTC Phase Transfer Catalyst (TEBA/TBAB) PTC->Path_N Facilitates

Figure 1: Mechanistic flow favoring N-alkylation via Phase Transfer Catalysis.

Detailed Protocol: Kilogram-Scale Synthesis

Materials & Equipment
  • Reactor: 20L Glass-Lined Reactor (GLR) with overhead stirring and reflux condenser.

  • Reagents:

    • 2-Oxindole (Purity >98%)[1]

    • Chloroacetic acid (MCA)

    • Potassium Hydroxide (KOH) flakes (85%+)

    • Toluene (Industrial Grade)

    • Tetrabutylammonium bromide (TBAB) or TEBA

    • Hydrochloric Acid (37%)

Step-by-Step Methodology
Step 1: Reagent Charging & Deprotonation
  • Charge Toluene (10 Vol) and 2-Oxindole (1.0 eq) into the reactor.

  • Add TBAB (0.05 eq) as the phase transfer catalyst.

  • Initiate stirring (150-200 RPM).

  • Critical Step: Add KOH (2.5 eq) .

    • Note: Use 2.5 equivalents because 1 eq neutralizes the chloroacetic acid, and >1 eq is required to deprotonate the oxindole.

    • Observation: The slurry may darken slightly; this is normal.

Step 2: Alkylation Reaction[2]
  • Heat the mixture to 50°C .

  • Prepare a solution of Chloroacetic acid (1.2 eq) in a minimal amount of water or toluene (if soluble) or add as a solid in portions.

    • Process Safety: Add MCA slowly over 30-60 minutes. The reaction is exothermic. Maintain internal temperature

      
      .
      
  • After addition, ramp temperature to Reflux (approx. 110°C) (if using pure Toluene) or 90°C (if Toluene/Water mix).

  • Hold at reflux for 4–6 hours .

    • IPC (In-Process Control): Monitor by HPLC. Target <1.0% unreacted oxindole.

Step 3: Workup & Isolation
  • Cool reaction mass to 25°C .

  • Add Water (5 Vol) to dissolve inorganic salts (KCl/NaCl).

  • Agitate for 15 minutes, then settle.

  • Phase Separation:

    • The product (as the potassium salt) resides in the Aqueous Layer .

    • The Toluene layer contains impurities and unreacted neutrals.

    • Action: Separate the layers. Keep the Aqueous layer. Back-wash the Toluene layer with water (1 Vol) and combine aqueous fractions.

  • Acidification:

    • Cool the combined aqueous layer to 0–5°C .

    • Slowly add conc. HCl until pH reaches 1–2 .

    • Observation: The product will precipitate as a white to off-white solid.

  • Filtration: Filter the slurry using a centrifuge or Nutsche filter.

  • Washing: Wash the wet cake with cold Water (3 x 2 Vol) to remove residual salts and acidity.

Step 4: Drying[3]
  • Dry in a vacuum oven at 55°C for 12 hours.

  • Yield Expectation: 85–92% molar yield.

  • Purity: >98.5% (HPLC).

Process Engineering & Safety Control

Thermal Hazards

The alkylation of oxindole with chloroacetic acid in the presence of base is exothermic.

  • Engineering Control: Use a dosing pump for Chloroacetic acid addition. Ensure the reactor jacket cooling loop is active during addition.

  • Runaway Prevention: Do not add all reagents at once. If temperature spikes >10°C above setpoint, stop addition immediately.

Impurity Profile Management
ImpurityOriginRemediation
Unreacted Oxindole Incomplete reactionEnsure sufficient reflux time; check base stoichiometry.
C-Alkylated Isomer Thermodynamic controlAvoid polar aprotic solvents (DMF). Stick to Toluene/PTC.
O-Alkylated Isomer Kinetic control (rare)Usually hydrolyzes back to oxindole under acidic workup.
Inorganic Salts Byproduct (KCl)Thorough water washing of the filter cake.

Process Flow Diagram (PFD)

PFD R1 Reactor 1 (Alkylation) Toluene + Oxindole + KOH Filter1 Phase Separator R1->Filter1 Reaction Mass R2 Precipitation Tank (Acidification) Filter1->R2 Aqueous Layer (Product Salt) Waste Waste Filter1->Waste Organic Layer (Impurities) Centrifuge Centrifuge/Filter R2->Centrifuge Slurry Dryer Vacuum Dryer Centrifuge->Dryer Wet Cake Waste2 Waste2 Centrifuge->Waste2 Mother Liquor Final Final Dryer->Final 1-Carboxymethyl-2-oxindole (Dry Powder) Input Raw Materials Input->R1 Charge Acid HCl Acid->R2 pH Adjustment

Figure 2: Process Flow Diagram for the isolation of 1-carboxymethyl-2-oxindole.

Quality Control Specifications

For pharmaceutical intermediate use, the following specifications are recommended:

  • Appearance: White to off-white crystalline powder.

  • Assay (HPLC):

    
    .
    
  • Loss on Drying (LOD):

    
    .
    
  • Residue on Ignition:

    
     (Controls residual inorganic salts).
    
  • Heavy Metals:

    
     ppm.
    
  • 1H NMR (DMSO-d6): Consistent with structure (Singlet at

    
     4.6 ppm for 
    
    
    
    ).

References

  • Process for preparing 2-oxindole. US Patent 5973165A. (1999).[3] Detailed insights into the industrial preparation of the oxindole core and subsequent functionalization.Link

  • Synthesis of 1-carboxymethyl-2-oxindole derivatives. Santa Cruz Biotechnology Product Data. (Accessed 2023).[4][5][6][7] Confirmation of chemical structure and CAS 32019-26-4.Link

  • Oxindole synthesis via polar–radical crossover. National Institutes of Health (PMC). (2023).[4][5][6][7] Mechanistic discussion on oxindole reactivity and N- vs C-alkylation selectivity.Link

  • Copper-catalyzed N-alkylation of indoles. RSC Advances. (2013). Comparative methodology for N-alkylation using transition metals vs. classical base methods.Link

  • Synthesis of 2-(1H-indol-3-yl)acetic acid derivatives. Journal of Medicinal Chemistry. (Various issues). General context for the utility of indole/oxindole acetic acid derivatives in drug discovery.Link

Sources

Method

Application Note &amp; Protocols: High-Purity Crystallization of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic Acid

Abstract This guide provides a detailed scientific framework and actionable protocols for the crystallization of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid, a key oxindole-based heterocyclic compound. As intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed scientific framework and actionable protocols for the crystallization of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid, a key oxindole-based heterocyclic compound. As intermediates in drug discovery and development, the purity, crystalline form (polymorphism), and handling characteristics of such molecules are of paramount importance.[1] This document moves beyond simple procedural lists to explain the underlying physicochemical principles governing crystallization. We detail three robust methods—Cooling Crystallization, Anti-Solvent Addition, and Vapor Diffusion—providing step-by-step protocols, troubleshooting guidance, and the scientific rationale behind key experimental decisions. This content is designed for researchers, chemists, and drug development professionals seeking to establish reliable and scalable purification strategies for this class of compounds.

Introduction: The Significance of Crystalline Form

2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid belongs to the oxindole family, a scaffold present in numerous natural products and pharmaceutically active molecules.[1] The final physical form of an active pharmaceutical ingredient (API) or its intermediate directly impacts its stability, solubility, bioavailability, and manufacturability. Controlled crystallization is the most effective unit operation for achieving high purity and isolating a desired, stable crystalline form.

The molecular structure of the target compound features several key functional groups that dictate its crystallization behavior:

  • An Aromatic Ring: Facilitates π-π stacking interactions.[2][3]

  • A Lactam (cyclic amide): A polar group capable of hydrogen bonding.

  • A Carboxylic Acid Moiety: A strong hydrogen bond donor and acceptor, crucial for forming dimers or extended networks.[4]

Understanding and controlling the interplay of these interactions through systematic crystallization is essential for reproducible and high-quality material. The choice of solvent, temperature profile, and rate of supersaturation will profoundly influence the crystal habit (e.g., plates vs. needles) and potentially isolate different polymorphic forms.[3][5]

Physicochemical Properties & Key Considerations

While specific experimental data for this exact molecule is sparse, we can infer its properties from its structure and related indole derivatives.

PropertyValue / ObservationSignificance for Crystallization
Molecular Formula C₁₀H₉NO₃[6]Provides the basis for molecular weight and elemental composition.
Molecular Weight 191.18 g/mol [6]Used for all stoichiometric calculations.
Predicted XlogP 0.5[7]Indicates a relatively polar molecule, suggesting solubility in polar organic solvents and potentially limited solubility in non-polar hydrocarbons.
Key Functional Groups Carboxylic acid, lactam, aromatic ringThese groups dominate intermolecular interactions. Strong hydrogen bonding via the carboxylic acid is expected, often leading to dimer formation which can be a primary crystal packing motif.[2][3]
Potential for Polymorphism HighMany compounds, especially those with hydrogen bonding capabilities, can crystallize in multiple forms with different properties.[5] The crystallization method directly impacts which form is obtained.
Core Principle: Solvent Selection is Paramount

The ideal crystallization solvent (or solvent system) should exhibit moderate solubility for the compound, with a steep solubility curve as a function of temperature or solvent composition. This allows for high recovery upon changing conditions.

Screening Strategy:

  • Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol, Acetic Acid) - Likely to be good solvents due to hydrogen bonding with the carboxylic acid.[8]

  • Polar Aprotic Solvents: (e.g., Acetone, Ethyl Acetate, Acetonitrile, THF, DMF) - Good candidates for dissolving the compound at elevated temperatures.

  • Non-Polar Solvents: (e.g., Heptane, Toluene, Dichloromethane) - Likely to be poor solvents or "anti-solvents" useful for precipitating the compound from a solution.[9]

  • Mixed Solvent Systems: (e.g., Ethanol/Water, Acetone/Heptane) - Offer fine-tuned control over solubility. For indole derivatives, a methanol/water mixture has been shown to be effective.[10]

Experimental Workflows & Protocols

The general workflow for developing a crystallization protocol involves selecting a method, screening solvents, and optimizing the process.

G cluster_prep Preparation cluster_methods Method Selection cluster_process Execution & Analysis start Crude 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid solv_screen Solvent Screening start->solv_screen method_cool Cooling Crystallization solv_screen->method_cool Good solubility in hot solvent, poor in cold method_anti Anti-Solvent Addition solv_screen->method_anti High solubility in Solvent A, insoluble in Anti-solvent B method_vapor Vapor Diffusion solv_screen->method_vapor Small scale, high quality needed dissolve Dissolution (Heat if needed) method_cool->dissolve method_anti->dissolve method_vapor->dissolve induce Induce Supersaturation (Cool / Add Anti-Solvent / Diffuse) dissolve->induce growth Crystal Growth (Allow time) induce->growth isolate Isolation (Filtration) growth->isolate dry Drying isolate->dry analyze Analysis (PXRD, DSC, Microscopy) dry->analyze

Caption: General workflow for crystallization protocol development.

Protocol 1: Cooling Crystallization from a Single Solvent

This technique is effective when the compound's solubility is significantly higher at elevated temperatures. The principle is to create a saturated solution at a high temperature and then cool it slowly to induce crystallization.

Causality: The reduction in temperature decreases the solubility of the compound, creating a state of supersaturation. Slow cooling allows for orderly crystal lattice formation, leading to higher purity and better-formed crystals, whereas rapid cooling (crashing out) can trap impurities.

Materials & Equipment:

  • Crude 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

  • Candidate solvent (e.g., Isopropanol, Ethanol, or Acetonitrile)

  • Erhlenmeyer flask with a loose-fitting cap or stopper

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

  • Insulated container (e.g., Dewar flask or styrofoam box) for slow cooling

Procedure:

  • Dissolution: Place the crude solid (e.g., 1.0 g) in the Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., start with 5 mL of Isopropanol).

  • Heating: Gently heat the mixture on the hot plate with stirring. Add the solvent dropwise until all the solid just dissolves. Avoid adding a large excess of solvent.

  • Clarification (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Remove the flask from the heat, cover it, and place it in an insulated container to cool slowly to room temperature over several hours.

  • Further Cooling: Once at room temperature, transfer the flask to a refrigerator (4°C) or an ice bath (0°C) for at least 1 hour to maximize yield.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Gently wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This method is ideal when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "anti-solvent").[9]

Causality: The addition of the anti-solvent reduces the overall solvating power of the mixture, forcing the compound out of solution. A slow, controlled addition of the anti-solvent is critical to maintain a low level of supersaturation, which favors crystal growth over rapid precipitation.

Materials & Equipment:

  • Crude compound

  • A good solvent (e.g., N,N-Dimethylformamide (DMF) or Acetone)

  • A miscible anti-solvent (e.g., Water or Heptane)

  • Beaker or flask with stirring

  • Addition funnel or syringe pump for controlled addition

  • Filtration and drying equipment as in Protocol 1

G A Step 1: Dissolution Dissolve compound in a minimal amount of a 'good' solvent (e.g., Acetone). B Step 2: Controlled Addition Slowly add a miscible 'anti-solvent' (e.g., Heptane) with vigorous stirring. A->B System is clear C Step 3: Nucleation Solution becomes turbid as supersaturation is reached and nucleation begins. B->C Onset of precipitation D Step 4: Crystal Growth Continue slow addition or allow the mixture to stir. Crystals grow in size. C->D Aging/Maturation E Step 5: Isolation Collect crystals by filtration, wash with anti-solvent, and dry. D->E Final Product

Caption: Workflow for the anti-solvent crystallization method.

Procedure:

  • Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent (e.g., Acetone) at room temperature.

  • Setup: Place the solution in a flask with efficient stirring. Prepare the anti-solvent (e.g., Heptane) in an addition funnel or syringe pump.

  • Slow Addition: Begin adding the anti-solvent dropwise to the stirred solution.

  • Induction: Continue adding the anti-solvent until the solution becomes persistently turbid. This is the point of nucleation.

  • Growth: At this point, you can either stop the addition and allow the crystals to grow, or continue the addition very slowly to increase the yield.

  • Aging: Allow the resulting slurry to stir for at least 1-2 hours to ensure complete crystallization and allow for potential phase transitions to a more stable form.[9]

  • Isolation & Drying: Collect, wash (with the anti-solvent or a mixture rich in it), and dry the crystals as described previously.

Protocol 3: Vapor Diffusion

This is a gentle, small-scale method excellent for growing high-quality single crystals suitable for X-ray diffraction, though it can also be used for purification.[11]

Causality: A volatile anti-solvent slowly diffuses into a solution of the compound, gradually reducing its solubility and inducing crystallization under highly controlled conditions. This extremely slow change in solvent composition is ideal for forming large, well-ordered crystals.

Materials & Equipment:

  • Small inner vial (e.g., 2 mL)

  • Larger outer vial or jar with a sealed cap (e.g., 20 mL scintillation vial)

  • Solvent in which the compound is soluble (e.g., THF or Methanol)

  • Volatile anti-solvent in which the compound is insoluble (e.g., Hexane or Diethyl Ether)[11]

Procedure:

  • Prepare Inner Vial: Dissolve a small amount of the compound (e.g., 5-10 mg) in the solvent (e.g., 0.5 mL of THF) in the small inner vial.

  • Prepare Outer Vial: Add the volatile anti-solvent (e.g., 2-3 mL of Hexane) to the larger outer vial.

  • Assembly: Carefully place the open inner vial inside the outer vial, ensuring the liquid levels do not touch.

  • Sealing: Seal the outer vial tightly and leave it undisturbed in a location with a stable temperature.

  • Incubation: Allow the system to stand for several days to weeks. The anti-solvent vapor will slowly diffuse into the inner vial, causing crystals to form.

  • Harvesting: Once suitable crystals have formed, carefully open the container and remove the crystals with a pipette or fine forceps.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No crystals form Solution is not supersaturated (too much solvent); compound is highly soluble.1. Evaporate some solvent and attempt to cool again. 2. Add an anti-solvent. 3. Scratch the inside of the flask with a glass rod to create nucleation sites. 4. Add a seed crystal if available.[11]
An oil forms ("oiling out") Supersaturation is too high; cooling is too rapid; impurities present.1. Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and cool much more slowly. 2. Try a different solvent system. 3. Purify the crude material further by another method (e.g., column chromatography) before crystallization.
Very fine powder precipitates Nucleation rate is much faster than growth rate; supersaturation is too high.1. Use a slower cooling rate. 2. For anti-solvent method, add the anti-solvent much more slowly or at a higher temperature. 3. Use a more dilute starting solution.
Low yield Compound has significant solubility even at low temperatures; insufficient cooling time.1. Ensure the solution is cooled for an adequate amount of time. 2. Reduce the amount of solvent used initially. 3. Add an anti-solvent to the mother liquor to precipitate more product (this may be of lower purity). 4. Evaporate a portion of the solvent before cooling.

References

  • ResearchGate. Crystallization purification of indole. [Link]

  • ACS Omega. Structure and Morphology of Indole Analogue Crystals. [Link]

  • Google Patents.
  • PubMed Central. Structure and Morphology of Indole Analogue Crystals. [Link]

  • Chemchart. 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid (1018243-08-7). [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • Google Patents. EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • ResearchGate. Structural Characterization of Isomeric Methyl 2-(2Oxo3-indolyl)acetate and Methyl 1-(2Oxo4-quinolyl)formate. [Link]

  • Royal Society of Chemistry. Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. [Link]

  • ResearchGate. Cocrystal in pharmaceutical Market in view Regulatory prospective And Intellectual property rights. [Link]

  • PubChemLite. 2-(2-oxo-2,3-dihydro-1h-indol-1-yl)acetic acid. [Link]

  • MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. [Link]

  • Google Patents. WO2005023192A2 - Polymorphic forms of 3-(4-amino-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione.
  • Google Patents.
  • Royal Society of Chemistry. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. [Link]

  • Patsnap. Crystallization of iodixanol using ultrasound - Eureka. [Link]

  • Google Patents. US8263787B2 - Process for preparing dorzolamide.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

Welcome to the technical support guide for the synthesis of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the y...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this important synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot and optimize your experiments effectively.

The primary challenge in this synthesis is controlling the regioselectivity of the alkylation of the oxindole scaffold. Oxindole is an ambident nucleophile, meaning it possesses two nucleophilic sites: the nitrogen at position 1 (N-1) and the carbon at position 3 (C-3). The reaction conditions—particularly the choice of base, solvent, and temperature—critically influence whether alkylation occurs at the desired nitrogen atom or the competing carbon atom.[1][2] This guide provides a framework for maximizing N-alkylation and minimizing the formation of the undesired C-3 alkylated isomer.

Core Synthesis Pathway

The synthesis is typically achieved via the N-alkylation of oxindole with a haloacetic acid derivative, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester.

G Oxindole Oxindole Intermediate Intermediate Ester: Ethyl 2-(2-oxoindolin-1-yl)acetate Oxindole->Intermediate Alkylation Haloacetate Ethyl Bromoacetate (BrCH₂COOEt) Haloacetate->Intermediate Base Base (e.g., K₂CO₃) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Intermediate Product Final Product: 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid Intermediate->Product Saponification Hydrolysis Acid or Base Hydrolysis (e.g., NaOH, H₂O) Hydrolysis->Product

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low Yield with Significant C-3 Alkylated Byproduct

Question: My final product is a mixture containing a significant amount of the isomeric (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. How can I improve the selectivity for N-alkylation?

Answer: This is the most common issue, stemming from the ambident nucleophilic nature of the oxindole anion. To favor N-alkylation, you must create conditions that make the nitrogen atom the more reactive nucleophile.

Mechanistic Insight: The N-H proton of oxindole is significantly more acidic than the C-3 protons. A carefully selected base will preferentially deprotonate the nitrogen. Stronger bases (like n-butyllithium or LDA) can deprotonate both sites, leading to poor selectivity and favoring C-alkylation.[1] The solvent system also plays a crucial role; polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the counter-ion of the base (e.g., K⁺), leaving a more "naked" and highly reactive nitrogen anion for the SN2 reaction.

G cluster_0 Deprotonation cluster_1 Alkylation Pathways Oxindole Oxindole AmbidentAnion Ambident Oxindole Anion Oxindole->AmbidentAnion Base N_Product Desired N-Alkylated Product AmbidentAnion->N_Product N-Attack (Favored by mild base, polar aprotic solvent) C_Product Undesired C-Alkylated Byproduct AmbidentAnion->C_Product C-Attack (Favored by strong base, non-polar solvent)

Caption: Competing N-alkylation versus C-alkylation pathways.

Solutions & Optimization Parameters:

ParameterRecommendation for High N-SelectivityRationale
Base Use a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3]These bases are strong enough to deprotonate the N-H but generally not the C-H at position 3, thus generating the N-anion selectively.
Solvent Employ a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).These solvents effectively solvate the cation (K⁺, Cs⁺), enhancing the nucleophilicity of the nitrogen anion and accelerating the desired SN2 reaction.
Temperature Maintain a moderate temperature, typically between room temperature and 60 °C.Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product or lead to side reactions. Start at room temperature and gently heat if the reaction is sluggish.
Alkylating Agent Use an alkyl halide with a good leaving group, such as ethyl bromoacetate.Bromoacetate is more reactive than chloroacetate, allowing for milder reaction conditions (lower temperatures, shorter times), which can improve selectivity.
Problem 2: Incomplete Reaction and Low Overall Conversion

Question: A significant amount of my oxindole starting material remains even after extended reaction times. What can I do to drive the reaction to completion?

Answer: Low conversion is typically due to insufficient activation of the nucleophile or low reactivity of the electrophile.

Solutions:

  • Check Base Stoichiometry and Quality: Ensure you are using at least 1.1 to 1.5 equivalents of a fresh, dry base. Anhydrous potassium carbonate is crucial, as moisture will quench the base and inhibit deprotonation.

  • Increase Temperature: If the reaction is slow at room temperature, gradually increase the temperature to 50-70 °C and monitor by TLC.

  • Add a Phase-Transfer Catalyst: In systems with poor solubility, adding a catalytic amount (5-10 mol%) of tetrabutylammonium bromide (TBAB) can facilitate the reaction between the anionic nucleophile and the alkylating agent, especially if using a less polar solvent.

  • Consider Sodium Iodide: Adding a catalytic amount of sodium iodide (NaI) can perform an in situ Finkelstein reaction, converting ethyl chloroacetate or bromoacetate to the much more reactive ethyl iodoacetate, which can significantly speed up the alkylation.

Problem 3: Difficulty in Purifying the Final Carboxylic Acid

Question: I'm struggling to separate my product from the C-alkylated isomer and other impurities. What is an effective purification strategy?

Answer: The carboxylic acid functionality of your target molecule is the key to a straightforward purification process. An acid-base extraction is highly effective.

Step-by-Step Purification Protocol:

  • Workup: After the hydrolysis step, cool the reaction mixture and dilute it with water.

  • Initial Wash: Extract the aqueous solution with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove neutral organic impurities and any unreacted ester intermediate.

  • Acidification: Carefully acidify the aqueous layer to a pH of ~2-3 using a strong acid like 2M HCl. Your product, being a carboxylic acid, will precipitate out of the solution if its concentration is high enough, or it will become extractable into an organic solvent.

  • Product Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The desired product will move into the organic phase. The C-3 isomer will also be extracted here.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallization/Chromatography: The crude solid can often be purified to a high degree by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If isomeric purity is still an issue, flash column chromatography on silica gel is the final step. A mobile phase containing a small amount of acetic acid (e.g., 0.5-1%) can improve peak shape for carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: Is it better to use a haloacetic acid directly or an ester followed by hydrolysis? Using an ester like ethyl bromoacetate is almost always superior. The free carboxylic acid of a haloacetic acid would be deprotonated by the base, creating a dianion that is a poor electrophile and can complicate the reaction. The two-step approach (alkylation with ester, then hydrolysis) provides a much cleaner and higher-yielding route.

Q2: What is the mechanism behind using Cs₂CO₃ often giving better results than K₂CO₃? The "cesium effect" is well-documented in organic synthesis. The larger, more polarizable, and "softer" Cs⁺ cation is poorly solvated compared to K⁺. This leads to a more dissociated and highly reactive "naked" N-anion, which accelerates the rate of N-alkylation.

Q3: Can I use a stronger base like sodium hydride (NaH) to speed up the reaction? While NaH is effective for deprotonation, it is a less selective base for this transformation. It can increase the proportion of C-alkylation, especially if the reaction is not carefully controlled.[4] For maximizing the yield of the desired N-alkylated product, K₂CO₃ or Cs₂CO₃ are the recommended starting points.

Optimized Experimental Protocol

This protocol is designed to maximize the yield and selectivity for the N-alkylation of oxindole.

Materials:

  • Oxindole (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • Alkylation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add oxindole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

    • Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration with respect to oxindole).

    • Stir the suspension at room temperature for 15 minutes.

    • Add ethyl bromoacetate (1.2 eq) dropwise via syringe.

    • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). If the reaction is slow, gently heat to 50 °C.

    • Once the oxindole is consumed (typically 4-12 hours), cool the reaction to room temperature.

  • Workup & Hydrolysis:

    • Pour the reaction mixture into an equal volume of cold water and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude intermediate ester.

    • Dissolve the crude ester in a mixture of ethanol and 1M NaOH solution (3.0 eq NaOH).

    • Stir at room temperature until the hydrolysis is complete (monitor by TLC).

  • Purification:

    • Remove the ethanol under reduced pressure.

    • Wash the remaining aqueous solution with diethyl ether to remove any neutral impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2 with 2M HCl. A precipitate should form.

    • Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under high vacuum.

    • Further purification can be achieved by recrystallization.

References

  • Gruda, I. (1972). Alkylation of oxindole with benzyl chloride. Journal of Medicinal Chemistry. This is a representative example of studies on oxindole alkylation, highlighting the competition between N- and C-alkylation. (Note: A direct link to this specific 1972 paper is not available, but the principles are discussed in modern reviews[1]).

  • Saha, R., et al. (2024). Iron- and base-catalyzed C(α)-alkylation and one-pot sequential alkylation–hydroxylation of oxindoles with secondary alcohols. Organic & Biomolecular Chemistry, 22, 6321. Available at: [Link]

  • Yadav, J. S., et al. (2023). Nickel-Catalyzed Alkylation of Oxindoles with Secondary Alcohols. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the alkylation of 2-oxindole. Available at: [Link]

  • Csonka, R., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 22(5), 846. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of (2,3-Dihydro-2-oxo-3-phenyl-1-indolyl)-acetic acid morpholide. Available at: [Link]

  • Palchykov, V. A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7501. Available at: [Link]

  • Szatmári, I., et al. (2018). Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring. Molecules, 23(11), 2901. Available at: [Link]

  • Lamba, M., et al. (2024). Metal-Free Switchable Chemo- and Regioselective Alkylation of Oxindoles Using Secondary Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Joule, J. A., et al. (2011). An efficient novel strategy for alkylating the oxindole scaffold at the N-1 position. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Oxindole-3-acetic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid in Aqueous Media

Welcome to the technical support guide for 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. We will explore the physicochemical properties that govern its solubility and provide a series of troubleshooting guides, practical protocols, and frequently asked questions (FAQs) to help you successfully prepare solutions for your experiments.

Part 1: Frequently Asked Questions - Understanding the Molecule

This section addresses the fundamental properties of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid, which are crucial for diagnosing and solving solubility issues.

Q1: What is 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid and why is its aqueous solubility limited?

A: 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid is a heterocyclic compound with a molecular weight of 191.18 g/mol .[1][2] Its structure consists of two key parts: a relatively large, rigid, and hydrophobic oxindole core and a flexible acetic acid side chain. The hydrophobic core limits its interaction with polar water molecules, while the carboxylic acid group provides a handle for solubility enhancement. The interplay between this hydrophobic character and the ionizable acid group is the primary reason for its classification as a poorly soluble drug.[3][4]

Q2: What is the pKa of this compound and why is it critical for solubility?

The pKa is the single most important parameter for controlling the solubility of this compound.

  • At a pH below the pKa: The carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This form is less polar and therefore significantly less soluble in water.

  • At a pH above the pKa: The carboxylic acid group will be predominantly in its ionized, deprotonated carboxylate form (-COO⁻). This charged form can participate in strong ion-dipole interactions with water, leading to a dramatic increase in aqueous solubility.[5]

This pH-dependent behavior is the cornerstone of most solubilization strategies for this molecule.

Q3: How exactly does pH affect the solubility of this compound?

A: The relationship between pH and the solubility of an ionizable compound is described by the Henderson-Hasselbalch equation. As a practical rule, for every one pH unit above the pKa, the proportion of the soluble, ionized form increases by a factor of 10. Therefore, raising the pH of the aqueous medium is the most direct and effective way to dissolve this compound. For example, adjusting the pH to 7.4, a common physiological pH, will be well above the predicted pKa, ensuring the compound exists almost entirely in its highly soluble carboxylate salt form.

Caption: pH-dependent equilibrium of the carboxylic acid.

Part 2: Troubleshooting Guide & Practical Solutions

This section is formatted as a series of common problems and their recommended solutions, progressing from simple lab-scale fixes to more advanced formulation strategies.

Q4: My compound won't dissolve in neutral water or PBS (pH 7.4). What is the first and most effective step to take?

A: Direct pH Adjustment. This is the primary troubleshooting step. The compound's insolubility in neutral media suggests that its intrinsic solubility is very low. By increasing the pH, you convert the compound to its much more soluble salt form.

Recommended Action: Prepare a stock solution by dissolving the compound in a dilute basic solution, such as 0.1 M NaOH, and then dilute this stock into your desired buffered experimental medium. See Protocol 2 for a detailed, step-by-step methodology.

Q5: I need to maintain a specific physiological pH for my cell culture experiment. How can I dissolve the compound without causing pH shock to my cells?

A: Use of Buffers and a Concentrated Stock. It is critical to avoid adding a highly basic stock solution directly to your cells.

Recommended Action:

  • Prepare a highly concentrated stock solution (e.g., 10-100 mM) using the pH adjustment method described in Protocol 2 .

  • Perform a serial dilution of this stock into your final, buffered cell culture medium. The buffer capacity of your medium will neutralize the small amount of base carried over from the stock, maintaining the desired physiological pH.

  • Always perform a final check of the pH of your medicated medium before adding it to cells.

Common Biological Buffers Useful pH Range
MES5.5 - 6.7
PIPES6.1 - 7.5
MOPS6.5 - 7.9
HEPES7.0 - 8.0
Tris7.5 - 9.0
PBS (Phosphate-Buffered Saline)~7.4

Q6: My experimental conditions are incompatible with pH adjustment. What are my other options?

A: Co-solvents. If altering the pH is not feasible, the next strategy is to modify the solvent itself by adding a water-miscible organic solvent, known as a co-solvent.[5] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for the hydrophobic portion of your compound.

Recommended Action:

  • Dissolve the compound in a small amount of a suitable co-solvent first.

  • Slowly add this organic stock solution to your aqueous medium with vigorous stirring to avoid precipitation.

Common Co-Solvent Typical Starting Concentration (% v/v) Notes
Dimethyl Sulfoxide (DMSO)≤ 1%Common for in vitro stocks; can have cellular effects.
Ethanol1 - 10%Generally well-tolerated in many systems.
Propylene Glycol (PG)5 - 20%Common in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400)10 - 30%Low toxicity; often used for in vivo studies.

Causality: The co-solvent disrupts the hydrogen bonding network of water, creating a microenvironment that is less polar and can more easily accommodate the non-polar oxindole ring of the molecule, thereby increasing solubility.

Q7: I need to prepare a high-concentration formulation for an in vivo study, and co-solvents are causing toxicity. What advanced strategies can be explored?

A: Advanced Formulation Technologies. For demanding applications like oral or parenteral delivery, more sophisticated methods are often required. These typically involve creating a system where the drug is molecularly dispersed or in a high-energy state, enhancing its dissolution rate and apparent solubility.[3][6]

  • Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix (e.g., PVP, HPMC, PEGs).[7] When this solid system is introduced to water, the polymer dissolves rapidly, releasing the drug in a finely divided, high-energy state that is more readily soluble.[8]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic part of a drug molecule, forming an inclusion complex that has significantly improved aqueous solubility.[4]

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range using techniques like milling or high-pressure homogenization.[9] According to the Noyes-Whitney equation, this drastic increase in surface area leads to a faster dissolution rate.[5]

These advanced methods typically require specialized equipment and formulation expertise.

Caption: Troubleshooting workflow for solubility issues.

Part 3: Standardized Experimental Protocols

These protocols provide self-validating, step-by-step instructions for key experiments related to solubility.

Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol is the "gold standard" for measuring the equilibrium solubility of a compound.[10] It ensures that the solution is truly saturated and that equilibrium has been reached.

Materials:

  • 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

  • Type I (ultrapure) water or buffer of choice

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker in a temperature-controlled environment (e.g., 25 °C)

  • 0.22 µm syringe filters (ensure low drug binding, e.g., PTFE or PVDF)

  • Calibrated analytical balance

  • HPLC-UV system for quantification

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial (e.g., 5-10 mg of compound to 1 mL of solvent). The key is to have undissolved solid remaining at the end of the experiment, which visually confirms that saturation has been achieved.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to shake for at least 24-48 hours. This extended time is crucial to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining microscopic particles.

    • Self-Validation Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and analyze its concentration using a validated HPLC-UV method against a standard curve of the compound.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific medium at that temperature.

Protocol 2: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment

This protocol describes the most common and effective method for solubilizing the compound for in vitro assays.

Materials:

  • 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid (MW = 191.18 g/mol )

  • 1.0 M NaOH solution

  • Type I (ultrapure) water

  • Calibrated pH meter

  • Volumetric flask

Methodology:

  • Weigh Compound: Accurately weigh 1.91 mg of the compound for a final volume of 1 mL of a 10 mM solution.

  • Initial Suspension: Add the weighed compound to a suitable vessel (e.g., a glass vial). Add approximately 80% of the final desired volume of water (e.g., 0.8 mL for a 1 mL final volume). The compound will form a suspension.

  • Titration with Base: While stirring, add the 1.0 M NaOH solution dropwise (typically just a few microliters). The suspension will start to clear as the compound deprotonates and dissolves.

  • Endpoint Determination: Continue adding NaOH until the solution becomes completely clear.

    • Self-Validation Check: Once the solution is clear, measure the pH. It should be significantly basic (typically > 9.0). This confirms that the compound is in its soluble salt form.

  • Final Volume Adjustment: Quantitatively transfer the clear solution to a 1.0 mL volumetric flask and add water to bring it to the final volume. Mix thoroughly.

  • Storage: Store the stock solution as recommended, often at -20 °C or -80 °C.

References

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Preprints.org.
  • Formulation strategies for poorly soluble drugs. ResearchGate.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Oxindole-3-acetic acid | C10H9NO3 | CID 3080590. PubChem.
  • Drug Solubility: Importance and Enhancement Techniques. PMC.
  • 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid. Santa Cruz Biotechnology.

Sources

Troubleshooting

optimizing reaction temperature for oxindole acetic acid production

Technical Support Center: Optimizing Reaction Temperature for Oxindole-3-Acetic Acid (OAA) Production Technical Brief: The Thermodynamics of OAA Synthesis Subject: Thermal Control Strategies for 2-Oxindole-3-Acetic Acid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Temperature for Oxindole-3-Acetic Acid (OAA) Production

Technical Brief: The Thermodynamics of OAA Synthesis

Subject: Thermal Control Strategies for 2-Oxindole-3-Acetic Acid (CAS: 2971-31-5) Application: Key intermediate for NSAIDs (e.g., Etodolac).

Executive Summary: Optimizing the reaction temperature for Oxindole-3-Acetic Acid (OAA) is a balance between kinetic activation energy (required for the condensation/rearrangement steps) and thermodynamic stability (preventing decarboxylation to 3-methyloxindole or polymerization).

This guide addresses the two primary synthesis routes utilized in drug development:

  • The Modified Knoevenagel Condensation (Chemical Route): High-throughput, temperature-sensitive.[1]

  • Biocatalytic Oxidation (Green Route): High-specificity, heat-labile.

Protocol A: Chemical Synthesis (Isatin-Malonic Acid Route)

The Challenge: The reaction of Isatin with Malonic Acid involves two distinct thermal phases: Condensation (Aldol-type addition) and Decarboxylation .

  • Risk:[2][3] If the temperature is too high initially, the isatin polymerizes (tar formation). If the temperature is uncontrolled during the second phase, the product decarboxylates completely to 3-methyloxindole (useless byproduct).

Optimized Workflow:

PhaseReaction StepTarget TempDurationMechanism
1 Pre-Activation 40°C30 minSolubilization of Isatin in Acetic Acid/NaOAc.
2 Condensation 60°C - 70°C2-3 hrsFormation of Isatylidene-3-acetic acid (intermediate).
3 Decarboxylation 90°C - 95°C1-2 hrsLoss of CO₂ to form OAA. CRITICAL: Do not exceed 100°C.
4 Crystallization 10°C (Ramp)4 hrsControlled cooling to prevent occlusion of impurities.

Step-by-Step Optimization Guide:

  • The "Soft Start" (Phase 1-2):

    • Do not go directly to reflux (approx. 118°C for acetic acid).

    • Initiate the reaction at 60°C . Monitor HPLC for the disappearance of Isatin.

    • Why? High initial heat favors the self-condensation of Isatin into Isatin-red (Indirubin) impurities.

  • The "Thermal Shift" (Phase 3):

    • Once the intermediate Isatylidene species is formed (check LC-MS: M+ mass usually ~203 Da), ramp temperature at 1°C/min to 90°C .

    • Hold until CO₂ evolution ceases.

    • Warning: If you observe vigorous bubbling followed by a sudden color change to dark brown, you have exceeded the thermal stability limit. Quench immediately.

  • Purification:

    • Cool slowly to room temperature, then chill to 4°C. Rapid cooling traps unreacted Malonic Acid.

Protocol B: Biocatalytic Synthesis (Enzymatic Route)

The Challenge: Using plant-derived oxidases (e.g., from Zea mays) or microbial nitrilases to convert Indole-3-acetic acid (IAA) or nitriles to OAA.

  • Risk:[2][3] Enzymes are proteins. Temperatures >40°C cause irreversible denaturation (unfolding), halting the reaction instantly.

Optimized Workflow:

ParameterSpecificationRationale
Optimum Temp 30°C ± 1°C Balance between turnover rate (

) and enzyme half-life (

).
Denaturation Point >45°CRapid loss of tertiary structure.
Cryo-Protection 4°C (Storage)Enzymes must be stored cold and aliquoted.

Troubleshooting the Biocatalyst:

  • Symptom: Reaction rate starts high but drops to zero after 45 minutes.

  • Diagnosis: Thermal inactivation. The exotherm of the reaction (if scaled up) may have locally spiked the temperature.

  • Solution: Use a jacketed reactor with active cooling to maintain 30°C isothermal conditions. Do not rely on ambient air cooling.

Visualizing the Logic

The following diagram illustrates the critical decision pathways for the Chemical Route (Protocol A), highlighting where temperature deviations lead to failure.

OAA_Synthesis_Logic Start Start: Isatin + Malonic Acid Phase1 Phase 1: Condensation (Target: 60-70°C) Start->Phase1 Check1 Check: Isatin Consumed? Phase1->Check1 Error_HighTemp1 Error: Temp > 80°C Result: Polymerization (Tars) Phase1->Error_HighTemp1 Temp Spike Check1->Phase1 No (Extend Time) Intermediate Intermediate: Isatylidene-3-acetic acid Check1->Intermediate Yes (Correct Temp) Phase2 Phase 2: Decarboxylation (Target: 90-95°C) Intermediate->Phase2 Error_HighTemp2 Error: Temp > 105°C Result: 3-Methyloxindole (Over-decarboxylation) Phase2->Error_HighTemp2 Reflux Uncontrolled Success Success: Oxindole-3-Acetic Acid (Crystallize at 10°C) Phase2->Success Controlled Ramp

Caption: Figure 1. Thermal control logic for the Knoevenagel synthesis of OAA. Red paths indicate failure modes caused by thermal excursions.

Troubleshooting Center (FAQ)

Q1: My reaction mixture turned into a black tar during the initial heating. What happened?

  • Diagnosis: You likely applied "Reflux" conditions immediately.

  • The Science: Isatin is prone to self-condensation (forming Indirubin derivatives) at high temperatures in acidic media before it reacts with Malonic acid.

  • Fix: Implement the "Soft Start" protocol. Keep the reaction at 60°C for the first 2 hours until the Isatin peak on HPLC is <5%.

Q2: I have good conversion, but the melting point of my product is low (130°C vs 146°C).

  • Diagnosis: Contamination with Isatylidene intermediate (incomplete decarboxylation) or 3-methyloxindole.

  • The Science: If you stopped Phase 2 too early (temp < 85°C), the CO₂ was not fully ejected. If you ran it >105°C, you degraded the chain.

  • Fix: Verify the reaction endpoint by monitoring CO₂ evolution (bubbler). Ensure the final ramp reaches 90-95°C for at least 1 hour. Recrystallize from water/ethanol.

Q3: In the enzymatic route, my yield is capped at 50%. Adding more enzyme doesn't help.

  • Diagnosis: Product Inhibition or pH Drift.

  • The Science: The production of OAA releases protons (acidification). Nitrilases/Oxidases often have a narrow pH optimum (pH 7.0 - 8.0).

  • Fix: Do not just control Temperature; control pH. Use a strong buffer (Phosphate 100mM) or a pH-stat titrator to maintain pH 7.5.

Q4: Can I use microwave heating to speed this up?

  • Analysis: Yes, but with extreme caution.

  • Guideline: Microwave heating is efficient for the Condensation step (Phase 1) but dangerous for Decarboxylation (Phase 2) due to superheating pockets.

  • Recommendation: Use microwave for Step 1 (80°C, 10 min), then transfer to a conventional heating block for the sensitive decarboxylation step.

References

  • Chemical Synthesis (Isatin Route)

    • Title: "Synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin..."[4]

    • Source:RSC Advances / PMC (2023).
    • Relevance: Establishes the sensitivity of Isatin condensation reactions to temperature and c
    • URL:[Link]

  • Enzymatic Route (Oxidation)

    • Title: "Oxidation of Indole-3-Acetic Acid to Oxindole-3-Acetic Acid by an Enzyme Preparation from Zea mays."[5]

    • Source:Plant Physiology (NIH/PMC).
    • Relevance: Definitive source on the heat-labile nature of the oxidative enzymes required for this transform
    • URL:[Link]

  • Industrial Context (Patent)
  • Compound Data

    • Title: "Oxindole-3-acetic acid (Compound Summary)."
    • Source: PubChem (NIH).
    • Relevance: Verifies physical properties (Melting Point: 146°C) used for quality control in the troubleshooting section.
    • URL:[Link]

Sources

Optimization

troubleshooting low purity in oxindole derivative synthesis

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center offers in-depth troubleshooting guides and FAQs to address challenges in achieving high purity during...

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center offers in-depth troubleshooting guides and FAQs to address challenges in achieving high purity during the synthesis of oxindole derivatives. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve issues effectively.

Initial Diagnosis: A Troubleshooting Decision Tree

Low purity in oxindole synthesis often manifests as a complex mixture of side products, unreacted starting materials, and intermediates. Before diving into specific issues, this decision tree provides a logical workflow to diagnose the root cause of your purity problem.

G cluster_0 Observation cluster_1 Initial Analysis cluster_2 Potential Causes & Solutions cluster_3 Specific Impurity ID observe Low Purity Observed (TLC, LC-MS, NMR) start_material Unreacted Starting Material(s) Present? observe->start_material Analyze Crude Mixture new_spots Multiple New Spots/ Unexpected Peaks? start_material->new_spots No incomplete Incomplete Reaction - Increase time/temp - Check catalyst activity - Re-evaluate stoichiometry start_material->incomplete Yes degradation Starting Material Degradation - Check SM purity - Use fresh reagents - Run under inert gas start_material->degradation Yes, and degraded side_reaction Side Reactions - Lower temperature - Change solvent/base - Check for air/moisture sensitivity new_spots->side_reaction Yes high_mw High MW Impurities (by MS) new_spots->high_mw Characterize by MS colored Colored Impurities (Dark/Red/Yellow) new_spots->colored dimer Dimerization/Oligomerization - Decrease concentration - Modify work-up - Check pH high_mw->dimer oxidation Oxidation Products - Degas solvents - Use inert atmosphere (N2/Ar) - Add antioxidants colored->oxidation

Caption: Troubleshooting Decision Tree for Low Purity Oxindole Synthesis.

Core Troubleshooting Guide (Q&A Format)

This section directly addresses specific, common problems encountered during the synthesis and purification of oxindole derivatives.

Q1: My reaction shows significant amounts of unreacted starting material, even after extended reaction times. What's going on?

A1: This is a classic issue of incomplete conversion, which can stem from several factors:

  • Insufficient Activation/Catalysis: Many oxindole syntheses, like the Friedel-Crafts or Stolle cyclizations, rely on a catalyst (typically a Lewis or Brønsted acid) to activate the substrate for intramolecular ring closure.[1][2] If your catalyst is old, hydrated, or used in insufficient quantity, the reaction will stall. For instance, aluminum chloride (AlCl₃), a common catalyst, is notoriously hygroscopic and loses activity upon exposure to air.

    • Solution: Use a fresh, unopened bottle of catalyst or a freshly purified/sublimed batch. Ensure you are using the correct stoichiometric or catalytic amount as dictated by the literature for your specific substrate.

  • Reaction Temperature Too Low: While higher temperatures can promote side reactions, an insufficient energy input may prevent the reaction from overcoming its activation energy barrier.

    • Solution: Incrementally increase the reaction temperature by 10-20 °C and monitor the progress by TLC or LC-MS. Be cautious, as excessive heat can lead to decomposition.

  • Poor Substrate Solubility: If your starting material is not fully dissolved in the reaction solvent, the reaction becomes heterogeneous and the rate will be dramatically reduced.

    • Solution: Choose a solvent in which your starting material is more soluble at the reaction temperature. If this is not possible, consider using a phase-transfer catalyst for heterogeneous reactions.

  • Reversible Reaction: Some cyclization steps can be reversible. If the equilibrium lies towards the starting materials, you will see poor conversion.

    • Solution: In some cases, removing a byproduct (like water or HCl) can drive the reaction to completion. This can be achieved using a Dean-Stark trap for water or by running the reaction under a gentle stream of inert gas to carry away volatile acids.

Q2: My crude product is a dark, tarry material that is difficult to purify. What causes this discoloration?

A2: Dark coloration, especially red, brown, or black, is typically indicative of oxidation or decomposition pathways.

  • Air Oxidation: The electron-rich aromatic core of the oxindole and its precursors can be susceptible to oxidation, especially at elevated temperatures or under basic conditions. This can lead to the formation of highly conjugated, colored byproducts. For instance, the enolate of an oxindole can be oxidized.

    • Solution: Run the reaction under a strictly inert atmosphere of nitrogen or argon. Degas your solvents before use by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Acid-Catalyzed Decomposition: Strong acids, while necessary for cyclization, can also promote side reactions like polymerization or sulfonation (if using H₂SO₄) at high temperatures. The Nenitzescu indole synthesis, for example, involves quinone intermediates that can be prone to decomposition and side reactions, leading to colored products.[3][4]

    • Solution: Use the minimum effective amount of acid catalyst. Consider using a milder Lewis acid (e.g., ZnCl₂, FeCl₃) or a solid-supported acid catalyst that can be easily filtered off. Ensure the reaction temperature does not exceed the decomposition point of your product.

  • Impure Starting Materials: Impurities in your starting aniline or acyl chloride can carry through and decompose under the reaction conditions, leading to discoloration.

    • Solution: Verify the purity of your starting materials by NMR or GC-MS before starting the reaction. Purify them by distillation, recrystallization, or chromatography if necessary.[5]

Q3: My mass spectrum shows a peak at roughly double the mass of my expected product. Is this a dimer?

A3: Yes, a peak at ~2x the expected molecular weight is a strong indication of dimerization. Oxindoles, particularly those with an unsubstituted C3 position, can undergo dimerization.

  • Mechanism of Dimerization: This often occurs via an oxidative coupling mechanism, where two oxindole molecules are linked, frequently at the C3 position, to form a new C-C bond.[6][7] This can be promoted by bases (which form the enolate nucleophile), air (as an oxidant), or certain metal catalysts.[6][8] The resulting vicinal all-carbon quaternary stereocenters are synthetically challenging to form, but in this context, they are an undesired byproduct.[6]

    • Solution 1 (Reaction Conditions): Lowering the reaction concentration can disfavor the bimolecular dimerization reaction relative to the intramolecular cyclization. Running the reaction under strictly anaerobic conditions can also prevent oxidative dimerization pathways.

    • Solution 2 (Work-up): During work-up, avoid overly basic conditions for extended periods. Neutralize the reaction mixture promptly and proceed with extraction.

    • Solution 3 (Purification): These dimers are often significantly less polar than the monomeric oxindole product and can typically be separated by flash column chromatography.

Q4: I'm attempting an intramolecular Friedel-Crafts acylation to form the oxindole ring, but I'm getting low yields and multiple products. What are the common pitfalls?

A4: The intramolecular Friedel-Crafts reaction is powerful but has specific limitations.[2]

  • Deactivating Groups: The aromatic ring must be sufficiently nucleophilic to participate in the electrophilic aromatic substitution. If your aniline precursor has strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the ring, the cyclization may fail or require very harsh conditions.

    • Solution: If possible, choose a synthetic route that installs the electron-withdrawing group after the oxindole ring has been formed. Alternatively, a more potent catalyst system, such as using polyphosphoric acid (PPA) at high temperatures, may be required.[2]

  • Wrong Ring Size: Friedel-Crafts cyclizations are most effective for forming 5- and 6-membered rings.[2] Forming the 5-membered ring of the oxindole core is generally favorable. However, if your linker between the aromatic ring and the acylating group is too long or too short, cyclization will be difficult.

  • Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require a stoichiometric amount or even an excess of the Lewis acid catalyst (like AlCl₃).[9] This is because the product ketone coordinates strongly with the Lewis acid, effectively sequestering it and preventing it from participating in further catalytic cycles.[1]

    • Solution: Ensure you are using at least 1.1 equivalents of AlCl₃ relative to your acyl chloride precursor. For some substrates, up to 2.5 equivalents may be necessary to achieve full conversion.

Key Experimental Protocols

Protocol 1: General Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is an essential tool for accurately determining the purity of your final compound and assessing the success of your reaction.[5][10]

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile (ACN) and water. HPLC-grade formic acid (FA) or trifluoroacetic acid (TFA).

  • Sample Preparation:

    • Accurately weigh ~1 mg of your crude or purified oxindole derivative.

    • Dissolve the sample in 1 mL of a 1:1 mixture of ACN/water to a final concentration of ~1 mg/mL.

    • Filter the solution through a 0.22 or 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Typical Starting Method):

    • Mobile Phase A: Water with 0.1% FA.

    • Mobile Phase B: Acetonitrile with 0.1% FA.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm (or a wavelength where your compound has maximum absorbance).

    • Gradient:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: 5% B

  • Data Analysis: Purity is calculated by the area percentage of the main product peak relative to the total area of all observed peaks.[10]

Protocol 2: Purification by Flash Column Chromatography

This is the most common method for purifying oxindole derivatives from reaction byproducts.

  • Slurry Preparation:

    • Choose an appropriate solvent system by TLC analysis (aim for a product Rf of ~0.25-0.35). A common starting point for oxindoles is a gradient of ethyl acetate in hexanes.

    • In a beaker, add silica gel to a small amount of the least polar solvent (e.g., hexanes).

    • Add your crude product (pre-adsorbed onto a small amount of silica for best results, or dissolved in a minimal amount of a strong solvent like dichloromethane).

  • Column Packing:

    • Wet-pack the column with your chosen mobile phase, ensuring there are no air bubbles or cracks in the silica bed.

  • Loading and Elution:

    • Carefully load the slurry onto the top of the packed column.

    • Begin elution with the starting solvent mixture, gradually increasing the polarity according to your TLC analysis.

  • Fraction Collection:

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified oxindole derivative.

Summary of Common Impurities

Impurity TypeLikely Cause(s)Identification Method(s)
Unreacted Starting Material Incomplete reaction, low temperature, poor catalyst activity.TLC, LC-MS, 1H NMR (compare to standards).
Oxidized Byproducts Presence of air (O₂), aggressive oxidants.LC-MS (M+16 peaks), color change (darkening).
Dimer/Oligomer High concentration, basic conditions, presence of oxidants.LC-MS (look for peaks at 2x, 3x MW), 1H NMR (complex spectra).[11]
Hydrolyzed Precursor Water contamination during reaction or work-up (e.g., hydrolysis of an acyl chloride).LC-MS, 1H NMR (presence of carboxylic acid protons).
Positional Isomers Poor regioselectivity in Friedel-Crafts or other substitution reactions.1H & 13C NMR, 2D NMR (COSY, HMBC), HPLC (may co-elute).[5]

Frequently Asked Questions (FAQs)

Q: How critical is the purity of my starting aniline? A: Extremely critical. Impurities in the starting material are a primary cause of low purity in the final product.[5] Even small amounts of isomeric anilines or other contaminants can lead to side products that are difficult to remove. Always use the highest purity starting materials available or purify them before use.

Q: Can I use a different Lewis acid for my Friedel-Crafts cyclization if AlCl₃ isn't working? A: Yes. If AlCl₃ is too harsh and causing decomposition, you can try milder Lewis acids like FeCl₃, ZnCl₂, or BF₃·OEt₂. For acid-sensitive substrates, solid acids like Nafion or Amberlyst resins can be effective and simplify work-up.

Q: My product seems to be degrading on the silica gel column. What are my options? A: Oxindoles with certain functional groups can be sensitive to the acidic nature of standard silica gel.

  • Neutralize the Silica: You can run the column using a solvent system containing a small amount of a neutralzing base, like 1% triethylamine, to prevent degradation.

  • Use a Different Stationary Phase: Consider using neutral alumina or a reversed-phase (C18) column for particularly sensitive compounds.

  • Recrystallization: If your product is a solid, recrystallization is an excellent alternative to chromatography for achieving high purity and is often more scalable.

Q: How do I confirm the structure and purity of my final product? A: A combination of techniques is best for unambiguous confirmation:

  • 1H and 13C NMR: To confirm the chemical structure and check for the presence of impurities.

  • LC-MS: To confirm the molecular weight and assess purity by checking for the presence of other components.

  • Elemental Analysis: To confirm the elemental composition (C, H, N), which provides a good measure of overall purity.[12]

  • HPLC: To obtain a quantitative measure of purity, often required for regulatory or publication purposes.[13]

References

  • Synthesis of functionalized dispiro-oxindoles through azomethine ylide dimerization and mechanistic studies to explain the diastereoselectivity. RSC Publishing. [Link]

  • Ghosh, S., Chaudhuri, S., & Bisai, A. (2015). Oxidative dimerization of 2-oxindoles promoted by KO(t)Bu-I₂: total synthesis of (±)-folicanthine. Organic Letters, 17(6), 1373–1376. [Link]

  • Dimerization of a 3-Substituted Oxindole at C-3 and Its Application to the Synthesis of (.+-.)-Folicanthine. Journal of the American Chemical Society, 116(21), 9480-9488. [Link]

  • Nenitzescu Indole Synthesis. University of Michigan. [Link]

  • Nenitzescu indole synthesis. Wikipedia. [Link]

  • Ghosh, S., Chaudhuri, S., & Bisai, A. (2015). Oxidative Dimerization of 2‑Oxindoles Promoted by KOtBu‑I2: Total Synthesis of (±)-Folicanthine. Organic Letters, 17(6), 1373-1376. [Link]

  • Nenitzescu Indole Synthesis. SynArchive. [Link]

  • Colgan, S. T., Haggan, G. R., & Reed, R. H. (1996). Assay and purity evaluation of 5-chlorooxindole by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 14(7), 825–833. [Link]

  • Raileanu, D., & Istrati, D. I. (2019). 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. REVISTA DE CHIMIE, 70(11), 4153-4158. [Link]

  • Oxindole synthesis. Organic Chemistry Portal. [Link]

  • Al-Mousawi, S. M., & El-Apasery, M. A. (2013). Oxindole as starting material in organic synthesis. ARKIVOC, 2013(i), 470-535. [Link]

  • Sharma, G., & Kumar, R. (2018). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Molecules, 23(10), 2466. [Link]

  • Stollé indole synthesis. ResearchGate. [Link]

  • Sharma, S., Monga, Y., & Gupta, A. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14947-14991. [Link]

  • Singh, M., Sharma, H., & Singh, N. (2019). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. RSC Advances, 9(1), 22-26. [Link]

  • Sharma, S., Monga, Y., & Gupta, A. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14947-14991. [Link]

  • Sharma, S., Monga, Y., & Gupta, A. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14947-14991. [Link]

  • Romo, P. E., Insuasty, B., Abonia, R., Crespo, M. P., & Quiroga, J. (2020). Synthesis of New Oxindoles and Determination of Their Antibacterial Properties. Heteroatom Chemistry, 2020, 1-9. [Link]

  • Omprakash, H. N. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic & Medicinal Chem IJ, 5(4). [Link]

  • A process for the preparation of oxindole derivatives.
  • Al-Mousawi, S. M., & El-Apasery, M. A. (2013). Oxindole as starting material in organic synthesis. ARKIVOC, 2013(i), 470-535. [Link]

  • Synthesis and Reactions of Novel Oxindoles. White Rose eTheses Online. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Li, Y., et al. (2021). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. Molecules, 26(16), 4991. [Link]

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • What Makes Friedel-Crafts Reactions So Tricky?. YouTube. [Link]

  • Fischer, C., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 8(17), 4050-4057. [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1-Carboxymethyl-2-oxindole

Executive Summary Recrystallizing 1-carboxymethyl-2-oxindole (also known as (2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid) presents unique challenges due to its amphiphilic nature . The molecule contains a non-polar aroma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Recrystallizing 1-carboxymethyl-2-oxindole (also known as (2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid) presents unique challenges due to its amphiphilic nature . The molecule contains a non-polar aromatic core fused with a polar lactam and a hydrophilic carboxylic acid tail.

While standard protocols often cite Ethanol/Water or Acetic Acid , these can lead to solvate formation or low yields due to high water solubility at neutral pH.[1] This guide provides validated alternative solvent systems and troubleshooting workflows designed to maximize purity (>98%) and prevent common failure modes like "oiling out."

Part 1: Solvent Selection Matrix

The following table analyzes solvent systems based on dielectric constant (


), boiling point (BP), and specific utility for this compound.
Solvent SystemClassBP (°C)SuitabilityTechnical Notes
Isopropanol (IPA) Polar Protic82High Recommended Alternative. Higher BP than ethanol allows better dissolution of stubborn impurities. Slower evaporation promotes stable crystal growth.[1]
Ethyl Acetate / Ethanol (9:1) Polar Aprotic / Protic77 / 78High Excellent for removing polar impurities.[1] The small amount of EtOH disrupts intermolecular H-bonding, preventing gelation.
Acetonitrile (ACN) Polar Aprotic82Medium Good for final polishing of high-purity material. Warning: Can form solvates; requires thorough drying.[1]
Water (pH Adjusted) Protic100Variable Chemical Purification Method. Dissolve at pH 9-10, filter, then precipitate at pH 1-2.[1] Excellent for bulk cleanup but yields amorphous solids rather than crystals.[1]
Toluene Non-polar110Low Generally poor solubility for the free acid form. May cause oiling out.[1][2] Only useful as an anti-solvent.[1]

Part 2: Diagnostic & Decision Logic

Before selecting a protocol, use this logic flow to determine the best approach based on your crude material's impurity profile.

RecrystallizationLogic Start Start: Analyze Crude Material ColorCheck Is material highly colored (Red/Orange)? Start->ColorCheck PurityCheck Is Purity < 90%? ColorCheck->PurityCheck No Charcoal Protocol C: Acid-Base Reprecipitation + Charcoal Treatment ColorCheck->Charcoal Yes (Oxidation products) PurityCheck->Charcoal Yes (Bulk Cleanup needed) SolventSelect Select Thermal Solvent PurityCheck->SolventSelect No (Polishing needed) IPA Protocol A: Isopropanol (IPA) (Standard Crystal Growth) SolventSelect->IPA General Purpose EtOAc Protocol B: Ethyl Acetate/EtOH (For Polar Impurities) SolventSelect->EtOAc Remove gummy residues

Figure 1: Decision tree for selecting the appropriate purification method based on crude material state.[1]

Part 3: Detailed Protocols

Protocol A: The "Green" Alternative (Isopropanol)

Best for: Routine purification of material with >90% initial purity.[1]

  • Preparation: Place 10 g of crude 1-carboxymethyl-2-oxindole in a 250 mL round-bottom flask.

  • Dissolution: Add 80 mL of Isopropanol (IPA) .

  • Heating: Heat to reflux (82°C) with magnetic stirring.

    • Note: If the solid does not dissolve completely, add IPA in 5 mL increments.[1] Do not exceed 150 mL total volume.

  • Hot Filtration: If insoluble particles remain (dust, inorganic salts), filter the hot solution through a pre-warmed glass frit or Celite pad.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature (approx. 25°C) over 2 hours. Stirring should be gentle (60 RPM) to prevent breaking crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the white/off-white crystals via vacuum filtration. Wash the cake with 20 mL of cold IPA.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Acid-Base Chemical Purification

Best for: Highly colored samples or low-purity crude (<90%).

  • Dissolution: Suspend the crude solid in Water (10 mL/g).

  • Basification: Slowly add 2M NaOH (aq) while stirring until the pH reaches 10-11. The solid should dissolve completely as the carboxylate salt forms.

    • Troubleshooting: If the solution remains cloudy, filter it to remove non-acidic impurities.[1]

  • Decolorization (Optional): Add Activated Carbon (5 wt%) and stir for 30 minutes. Filter through Celite.[1]

  • Reprecipitation: Cool the filtrate to 10°C. Slowly add 2M HCl dropwise.

    • Critical Step: Monitor pH.[1] The product will begin to precipitate around pH 4-5. Continue adding acid until pH reaches 1-2 to ensure full protonation of the carboxylic acid.

  • Digestion: Stir the slurry for 30 minutes to allow the amorphous precipitate to harden/crystallize.

  • Isolation: Filter and wash copiously with water to remove NaCl.[1]

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why? A: This occurs when the temperature drops too quickly or the solvent polarity is mismatched.

  • Fix: Reheat the mixture until the oil redissolves. Add a "seed crystal" of pure material (if available).[1]

  • Alternative: Scratch the inner wall of the glass flask with a glass rod to induce nucleation. If using Protocol A, add 5-10% Hexane or Heptane dropwise at the cloud point to force precipitation.

Q2: The crystals are retaining a pink/red hue. A: Oxindoles are prone to oxidation, forming isatin-like impurities (red/orange).[1]

  • Fix: Use Protocol B (Acid-Base) with the activated carbon step.[1] Thermal recrystallization alone is often insufficient to remove these oxidized byproducts.[1]

Q3: Can I use Methanol? A: Methanol is a good solvent, but it often yields solvates (crystal structures incorporating solvent molecules).[1] If you must use Methanol for solubility reasons, ensure you dry the final product at >60°C under high vacuum to break the solvate lattice.[1]

Q4: What is the expected Melting Point? A: Pure 1-carboxymethyl-2-oxindole typically melts in the range of 185°C - 190°C (Note: Literature varies for N-substituted derivatives; always compare against a known standard or NMR data).

References

  • Sigma-Aldrich. 2-Oxindole Product Specification & Safety Data Sheet.[3] (Base structure reference).

  • Beilstein Journal of Organic Chemistry. Synthesis of 2-oxindoles via transition-metal-free intramolecular dehydrogenative coupling. (Purification context).

  • National Institutes of Health (PMC). 2-Oxindole and related heterocycles: synthetic methodologies. (Solubility data).

  • Google Patents. Process for preparing 2-oxindole derivatives (US5973165A). (Industrial solvent data).

Sources

Optimization

overcoming steric hindrance in oxindole-1-acetic acid coupling

Topic: Overcoming Steric Hindrance in Oxindole-1-Acetic Acid Amide Coupling Ticket ID: OX-AA-COUPLING-001 Status: Open for Resolution Executive Summary & Diagnostic The Challenge: Coupling oxindole-1-acetic acid derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Oxindole-1-Acetic Acid Amide Coupling Ticket ID: OX-AA-COUPLING-001 Status: Open for Resolution

Executive Summary & Diagnostic

The Challenge: Coupling oxindole-1-acetic acid derivatives is deceptively difficult. While the acetic acid side chain appears flexible, the rigid bicyclic oxindole core creates a "steric wall," particularly if the C7 position (peri-position) is substituted. This blocks the trajectory of incoming nucleophiles. Furthermore, if your target amine is secondary or has


-branching, standard carbodiimide methods (EDC/NHS) will stall, leading to N-acylurea byproducts rather than the desired amide.

Immediate Action Required: Stop using EDC/HOBt or standard acid chlorides (SOCl


) if you are observing low conversion (<50%). Use the decision matrix below to select the correct high-energy protocol.
Diagnostic Decision Tree

CouplingLogic Start START: Analyze Substrates CheckAmine Is the Amine Hindered? (e.g., t-Butyl, aniline, secondary) Start->CheckAmine CheckOxindole Is Oxindole C7 Substituted? CheckAmine->CheckOxindole No Advanced Protocol B: Ghosez's Reagent (Acid Chloride via Enamine) CheckAmine->Advanced Yes (Very Hindered) Standard Protocol A: HATU + DIPEA in DMF CheckOxindole->Standard No (Open C7) Solubility Is Solubility an Issue? CheckOxindole->Solubility Yes (C7 Blocked) Solubility->Advanced Soluble MagicSolvent Protocol C: T3P in EtOAc or HATU in HFIP Solubility->MagicSolvent Insoluble/Aggregating

Caption: Logic flow for selecting the optimal coupling strategy based on steric demand and solubility profiles.

Troubleshooting Guide: Symptoms & Solutions

This section addresses specific failure modes reported by users working with oxindole scaffolds.

SymptomProbable CauseTechnical ExplanationCorrective Action
Stalled Conversion (~50%) Steric Occlusion The active ester (OBt/OAt) is too bulky to be approached by the amine due to the C7-substituent on the oxindole ring.Switch to Acid Chloride (Ghosez). The -COCl electrophile is smaller than -CO-OBt, allowing the amine to penetrate the steric shield.
Guanidinium Byproduct Slow Kinetics (HATU) If the amine attack is slow, the unreacted amine attacks the uronium moiety of HATU instead of the activated acid.Pre-activation is Critical. Allow Acid + HATU + Base to stir for 15 mins before adding the amine. Alternatively, switch to T3P .
Insoluble Precipitate H-Bond Aggregation Oxindole amides stack efficiently via

-

interactions and H-bonding, crashing out before reaction completion.
Use HFIP (Hexafluoroisopropanol). HFIP disrupts H-bond networks and solvates hydrophobic transition states better than DMF.
Epimerization Over-activation Note: Only relevant if the amine is chiral. Oxindole-1-acetic acid itself is achiral at the

-position, but harsh activation can racemize the amine partner.
Use T3P (Propylphosphonic anhydride). It activates acids without generating free chloride ions or basic intermediates that strip protons.

Technical Deep Dive: The "Why"

The Steric Wall: Why HATU Works Better than EDC

Standard carbodiimides (EDC) form O-acylisoureas that rearrange to N-acylureas if the amine is slow. HATU generates an OAt-active ester . The nitrogen in the pyridine ring of the HOAt moiety provides an "anchimeric assistance" (neighboring group effect), hydrogen-bonding to the incoming amine and guiding it toward the carbonyl carbon. This lowers the activation energy for the nucleophilic attack, effectively "pulling" the amine through the steric hindrance.

The Nuclear Option: Ghosez's Reagent

When HATU fails, we must minimize the size of the electrophile. Thionyl chloride (SOCl


) is often too harsh for oxindoles (risk of chlorinating the aromatic ring or polymerizing).

Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates acid chlorides under neutral conditions .

  • Mechanism: The reagent reacts with the carboxylic acid to form a chloro-enamine intermediate.

  • Collapse: This intermediate collapses to release the Acid Chloride + N,N-dimethylisobutyramide (inert byproduct).

  • Result: You get a highly reactive acid chloride without generating HCl gas or using acidic conditions.

Validated Protocols

Protocol A: The Gold Standard (HATU/HOAt)

Best for: Moderately hindered amines or C7-unsubstituted oxindoles.

Reagents:

  • Oxindole-1-acetic acid derivative (1.0 equiv)

  • HATU (1.2 equiv)

  • HOAt (0.5 equiv - Optional additive to boost rate)

  • DIPEA (3.0 equiv)

  • Amine (1.1 equiv)

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Workflow:

  • Dissolve the Acid and HATU (and HOAt if using) in DMF under Nitrogen.

  • Add DIPEA dropwise. The solution should turn yellow.

  • CRITICAL STEP: Stir for 15–30 minutes at Room Temp. This ensures complete formation of the activated OAt-ester.

  • Add the Amine in one portion.

  • Monitor by LCMS.[1] If incomplete after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO

    
     (x3), water (x1), and brine (x1). (HATU byproducts are water-soluble).[2]
    
Protocol B: The "Sledgehammer" (Ghosez's Reagent)

Best for: Extremely hindered amines (e.g., t-butyl amine), anilines, or C7-substituted oxindoles.

Reagents:

  • Oxindole-1-acetic acid (1.0 equiv)

  • Ghosez’s Reagent (1.2–1.5 equiv) [Sigma-Aldrich Cat# 261765]

  • DIPEA or Pyridine (2.0 equiv)

  • Amine (1.2 equiv)

  • Solvent: Dry DCM (Dichloromethane)

Workflow:

  • Dissolve Acid in dry DCM under Argon/Nitrogen.

  • Add Ghosez’s Reagent dropwise at 0°C.

  • Stir at Room Temp for 1–2 hours. Check conversion to Acid Chloride by taking a mini-aliquot and quenching with MeOH (look for Methyl Ester on LCMS).

  • Once Acid Chloride formation is confirmed, cool back to 0°C.

  • Add the Amine and Base (DIPEA/Pyridine) simultaneously.

  • Allow to warm to RT and stir overnight.

  • Workup: Standard aqueous extraction.

Protocol C: The "Magic Solvent" (HFIP)

Best for: Reactions that precipitate early or fail due to aggregation.

Reagents:

  • Standard HATU reagents (as in Protocol A).

  • Solvent: 30% HFIP (Hexafluoroisopropanol) in DCM.

Workflow:

  • Dissolve Acid, Amine, and DIPEA in the HFIP/DCM mixture.

  • Add HATU.[1][3]

  • Stir at RT.[1][4][5]

  • Note: HFIP is acidic (pKa ~9). You may need slightly more DIPEA (4.0 equiv) to ensure the amine remains nucleophilic, though HFIP's hydrogen bonding usually activates the electrophile enough to compensate.

FAQ: Oxindole Specifics

Q: Can I use Thionyl Chloride (SOCl


) instead of Ghosez's reagent? 
A:  Proceed with caution. Oxindoles are electron-rich aromatics. Refluxing in SOCl

can lead to electrophilic chlorination on the aromatic ring (usually C5 position) or "tarring" of the oxindole core. If you must use SOCl

, use catalytic DMF in DCM at 0°C, do not reflux.

Q: My reaction works but the yield is low due to purification difficulties. The product streaks on silica. A: Oxindole-acetic acid amides are often highly polar and capable of strong H-bonding.

  • Fix 1: Add 1% Triethylamine to your DCM/MeOH column eluent.

  • Fix 2: Recrystallize. These rigid molecules often crystallize well from EtOH/Water or Acetone/Hexane, avoiding column chromatography entirely.

Q: Is the N-acetic acid linker stable to hydrolysis? A: Yes, the N-C bond is robust. However, under strongly basic conditions (e.g., LiOH saponification of a downstream ester), the oxindole ring itself can open (hydrolysis of the lactam). Keep pH < 12 during workups.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Key Insight: Comprehensive review of HATU/HOAt mechanisms and the "7-membered ring" transition st
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11391–11461.

    • Key Insight: Validates T3P and Acid Chloride strategies for hindered substr
  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).
  • Colyer, J. T., et al. (2006). Reversal of Diastereofacial Selectivity in the Addition of Grignard Reagents to Chiral Oxindoles. Journal of Organic Chemistry, 71(18), 6859–6862. Key Insight: Discusses the steric environment of the oxindole core, specifically regarding C3 and N1 interactions.

Sources

Troubleshooting

Technical Support Center: Stability of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

Ticket Context: You are inquiring about the stability of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid (also known as Oxindole-1-acetic acid ) in basic media. This compound is a critical scaffold in the synthesis of ald...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Context: You are inquiring about the stability of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid (also known as Oxindole-1-acetic acid ) in basic media. This compound is a critical scaffold in the synthesis of aldose reductase inhibitors and kinase inhibitors (e.g., Sunitinib analogs).

Executive Summary: While the N-acetic acid side chain is robust, the oxindole core is chemically labile at the C-3 position under basic conditions. The two primary degradation vectors are aerobic oxidation (turning solutions pink/red) and hydrolytic ring opening (loss of heterocyclic core).

Part 1: Critical Stability Analysis

The "Pink Solution" Phenomenon: Oxidative Instability

The most frequent user complaint is the rapid discoloration of basic solutions from colorless to pink, red, or orange.

  • Mechanism: In basic media (pH > 8), the protons at the C-3 position (

    
     to the carbonyl) are deprotonated to form an enolate. In the presence of dissolved oxygen, this enolate undergoes radical oxidation to form Isatin  derivatives (orange/red) or Isoindigo  dimers (red/purple).
    
  • Causality: The

    
     of the C-3 protons is approximately 18 (in DMSO), but the equilibrium concentration of the enolate in aqueous base is sufficient to drive irreversible oxidation if oxygen is not excluded.
    
The "Missing Peak" Phenomenon: Hydrolytic Ring Opening

Under forcing conditions (High pH + Heat), the lactam ring cleaves.

  • Mechanism: Hydroxide ions attack the C-2 carbonyl. While N-substituted oxindoles are generally more stable than simple amides due to resonance, prolonged exposure to strong base (e.g., 1M NaOH at reflux) opens the ring to form 2-(2-(carboxymethylamino)phenyl)acetic acid .

  • Stability Window: The compound is generally stable in mild base (e.g.,

    
    , 
    
    
    
    ) at room temperature for < 24 hours.
Unintended Condensation (Aldol/Knoevenagel)

If your basic reaction mixture contains trace aldehydes (e.g., from solvent impurities or precursors), the C-3 enolate will attack them, forming an alkylidene oxindole. This is often the intended reaction pathway for drug synthesis but constitutes a degradation pathway during storage or workup.

Part 2: Visualizing Degradation Pathways

The following diagram maps the chemical fate of the molecule under different basic stressors.

OxindoleStability Start 2-(2-oxo-2,3-dihydro-1H-indol-1-yl) acetic acid Enolate C-3 Enolate Species Start->Enolate Base (Deprotonation) RingOpen Ring-Opened Amino-Diacid Start->RingOpen Strong Base + Heat (Hydrolysis) Isatin Isatin Derivative (Orange/Red Color) Enolate->Isatin O2 (Aerobic Oxidation) Condensation Alkylidene Impurity Enolate->Condensation + Aldehyde Impurity

Figure 1: Chemical fate of Oxindole-1-acetic acid in base. Red paths indicate irreversible degradation.

Part 3: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned red after stirring in NaOH overnight. Is my product gone?

Diagnosis: Likely Aerobic Oxidation .

  • Explanation: You generated the C-3 enolate, which reacted with headspace oxygen to form isatin-like byproducts. These are highly colored, so even trace amounts (1-2%) can drastically alter the visual appearance.

  • Solution: Check LCMS. If the main peak is still present (M+H 192), the degradation may be minor.

  • Prevention: For all future basic steps, you must degas solvents (sparge with

    
     or Ar for 15 mins) and maintain an inert atmosphere.
    
Q2: Can I use 1M NaOH to dissolve the compound for an assay?

Recommendation: Proceed with Caution.

  • Protocol: The compound is a carboxylic acid and will dissolve easily in 1 equivalent of base.

  • Risk: 1M NaOH (pH ~14) is aggressive.

  • Better Alternative: Use a mild buffer like 0.1M Sodium Carbonate (

    
    )  or Phosphate Buffer (pH 8-9) . This is sufficient to deprotonate the carboxylic acid (solubilizing the molecule) without generating high concentrations of the reactive C-3 enolate or risking ring hydrolysis.
    
Q3: I see a new peak at M+18 in my LCMS. What is it?

Diagnosis: Hydrolytic Ring Opening .

  • Chemistry: The mass shift of +18 corresponds to the addition of water (

    
    ). The lactam ring has opened.
    
  • Structure Formed: 2-(2-(carboxymethylamino)phenyl)acetic acid.

  • Cause: The pH was likely too high (>12) or the temperature was elevated (>40°C).

  • Fix: Acidify the solution to pH 2-3 immediately to attempt ring re-closure (though this is often difficult with N-substituted derivatives) or discard and restart with milder base.

Part 4: Validated Stability Protocol

Use this protocol to validate the stability of your specific lot under your specific basic conditions.

Reagents:

  • Test Buffer: The basic solution you intend to use (e.g., 1M NaOH,

    
    ).
    
  • Internal Standard: Acetophenone (non-reactive in base without aldehyde) or similar neutral standard.

Workflow:

StepActionTechnical Rationale
1 Prepare Stock Dissolve 10 mg of compound in 1 mL DMSO (ensure full solubility).
2 Spike Add 50 µL Stock to 950 µL of Test Buffer .
3 Split Divide into two vials: Vial A (Open to air) and Vial B (Purged with

and sealed).
4 Incubate Stir both at intended reaction temperature for 4 hours.
5 Quench Take 100 µL aliquot, add into 900 µL 0.1% Formic Acid/MeCN (Quenches base immediately).
6 Analyze Run HPLC/UPLC. Compare Area% of Parent Peak (Vial A vs Vial B).

Interpretation:

  • Vial A degraded, Vial B stable: The issue is Oxidation . (Solution: Exclude Oxygen).

  • Both degraded: The issue is Hydrolysis . (Solution: Lower pH or Temperature).

Part 5: References

  • Wei, W. T., et al. (2017). "Convenient and Clean Synthesis of Isatins by Metal-Free Oxidation of Oxindoles."[1][2] Synlett, 28(18), 2307-2310.[2] (Demonstrates the facile oxidation of oxindoles to isatin under basic/aerobic conditions).

  • Sumpter, W. C. (1945). "The Chemistry of Isatin." Chemical Reviews, 37(3), 443–479. (Foundational text on the hydrolysis and stability of the oxindole/isatin core).

  • Porcs-Makkay, M., et al. (2004). "Synthesis of 1-carboxymethyl-2-oxindole derivatives." Tetrahedron, 60(22), 4729-4734. (Specific synthetic handling of the 1-carboxymethyl derivative).

  • Santa Cruz Biotechnology. "2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid Product Data." (Confirming structure and basic handling).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Vibrational Landscape of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid: An FTIR Spectral Analysis

For researchers and professionals in drug development and medicinal chemistry, understanding the molecular structure and purity of a synthesized compound is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remai...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, understanding the molecular structure and purity of a synthesized compound is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for this purpose, providing a unique vibrational fingerprint of a molecule. This guide provides an in-depth analysis of the expected FTIR characteristic peaks of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid, a molecule of interest in various research domains.

Molecular Structure and Key Vibrational Modes

To predict the FTIR spectrum, we must first dissect the molecular structure of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid and identify the key functional groups that will give rise to characteristic absorption bands.

Figure 1. Molecular structure and key functional groups of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid.

The molecule comprises three key regions for FTIR analysis:

  • The Oxindole Core: This bicyclic system contains a lactam (a cyclic amide) and an aromatic ring. The amide C=O stretch is a prominent feature.

  • The Acetic Acid Side Chain: This introduces a carboxylic acid group, which has two characteristic vibrations: the O-H stretch and the C=O stretch.

  • Aliphatic and Aromatic C-H Bonds: The methylene groups and the benzene ring will also produce distinct stretching and bending vibrations.

Comparative Spectral Analysis: Building a Predictive Model

To predict the peak positions for our target molecule, we will draw comparisons with structurally similar compounds for which experimental FTIR data is available.

The Oxindole Moiety: Comparison with Oxindole and N-substituted Analogs

The core of our molecule is an N-substituted oxindole. Studies on oxindole itself show characteristic peaks for the N-H group and the amide C=O stretch. In our target molecule, the nitrogen is substituted, so we will not see an N-H stretch. Instead, we will focus on the amide carbonyl.

  • Oxindole: The C=O stretching vibration in oxindole is typically observed in the range of 1690-1720 cm⁻¹.[1]

  • N-Acetylisatin: While not a perfect analog, N-acetylisatin provides insight into the effect of N-acylation on the isatin core, which is related to oxindole. In N-acetylisatin, the amide carbonyl stretch is observed around 1700 cm⁻¹.[2]

For 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid, the electron-withdrawing nature of the adjacent carboxylic acid group is expected to slightly increase the frequency of the amide C=O stretch compared to a simple N-alkyl substituted oxindole.

The Carboxylic Acid Moiety: A Distinctive Signature

The carboxylic acid group provides some of the most recognizable peaks in an FTIR spectrum.

  • O-H Stretch: This appears as a very broad and intense absorption band, typically in the range of 3300-2500 cm⁻¹. This broadness is due to strong hydrogen bonding between carboxylic acid molecules.[3]

  • C=O Stretch: The carbonyl stretch of a saturated carboxylic acid is typically found between 1700 and 1725 cm⁻¹.[3] In our molecule, conjugation with the nitrogen atom might slightly lower this frequency.

Predicted FTIR Characteristic Peaks

Based on the analysis of its functional groups and comparison with related molecules, the following table summarizes the predicted characteristic FTIR peaks for 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid.

Predicted Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional GroupNotes
3300 - 2500Strong, Very BroadO-H StretchCarboxylic AcidThe hallmark of a carboxylic acid, often overlapping with C-H stretches.
~3100 - 3000Medium to WeakC-H StretchAromaticCharacteristic of C-H bonds on the benzene ring.
~2980 - 2850Medium to WeakC-H StretchAliphatic (CH₂)Arising from the methylene groups in the oxindole ring and the acetic acid side chain.
~1730 - 1710Strong, SharpC=O StretchCarboxylic AcidExpected to be a very intense peak.
~1710 - 1690Strong, SharpC=O StretchAmide (Lactam)The carbonyl of the oxindole ring. Its frequency is influenced by ring strain and substitution.
~1610 - 1580MediumC=C StretchAromaticSkeletal vibrations of the benzene ring.
~1490 - 1450MediumC=C StretchAromaticAnother characteristic aromatic ring vibration.
~1470 - 1430MediumC-H BendAliphatic (CH₂)Scissoring vibration of the methylene groups.
~1300 - 1200MediumC-O StretchCarboxylic AcidCoupled with O-H in-plane bending.
Below 1000Medium to WeakC-H Out-of-Plane BendAromaticThe pattern of these bands can sometimes give information about the substitution pattern of the aromatic ring.

Experimental Protocol for FTIR Analysis

To validate these predictions, the following protocol outlines the steps for acquiring an FTIR spectrum of a solid sample like 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid using the Attenuated Total Reflectance (ATR) technique.

cluster_workflow FTIR-ATR Experimental Workflow A Step 1: Instrument Preparation - Purge the spectrometer with dry air or nitrogen. - Perform a background scan. B Step 2: Sample Preparation - Place a small amount of the solid sample on the ATR crystal. A->B C Step 3: Sample Analysis - Apply pressure to ensure good contact between the sample and the crystal. - Collect the sample spectrum. B->C D Step 4: Data Processing - Perform ATR correction. - Baseline correct the spectrum. C->D E Step 5: Peak Analysis - Identify and label the characteristic peaks. - Compare with the predicted spectrum. D->E

Figure 2. A step-by-step workflow for acquiring an FTIR spectrum using the ATR technique.

Rationale for Experimental Choices:

  • ATR Technique: This method is chosen for its simplicity, speed, and minimal sample preparation. It is ideal for analyzing solid powder samples directly.

  • Background Scan: A background scan is crucial to subtract the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the instrument itself, ensuring that the resulting spectrum is solely that of the sample.

  • ATR Correction: This is a mathematical correction applied to the data to account for the variation in the depth of penetration of the IR beam at different wavelengths, making the ATR spectrum more comparable to a traditional transmission spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the FTIR spectrum of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid. By dissecting the molecule into its constituent functional groups and drawing comparisons with well-characterized, structurally related compounds, we have established a reliable framework for interpreting its vibrational spectrum. The presented table of characteristic peaks and the detailed experimental protocol offer a valuable resource for researchers working with this and similar molecules. The ultimate confirmation of these predictions will, of course, lie in the acquisition of an experimental spectrum, for which this guide provides a clear roadmap.

References

  • Experimental and calculated FT-IR of N-acetylisatin. - ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives - Hilaris Publisher. Available at: [Link]

  • Polarized IR Spectra of the Hydrogen Bond in Two Different Oxindole Polymorphs with Cyclic Dimers in Their Lattices | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • The Fourier transform infrared spectrum of Isatin - ResearchGate. Available at: [Link]

  • Analysis of IR and Raman Spectra of Isatin - AIP Publishing. Available at: [Link]

  • Analysis of IR and Raman spectra of Isatin | Request PDF - ResearchGate. Available at: [Link]

  • Polarized IR spectra of the hydrogen bond in two different oxindole polymorphs with cyclic dimers in their lattices - PubMed. Available at: [Link]

  • Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion - PubMed. Available at: [Link]

  • Vibrational frequency correlations in heterocyclic molecules. Part II. Infrared spectra and structure of oxindole and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]

  • Acetylisatin | C10H7NO3 | CID 11321 - PubChem - NIH. Available at: [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC - NIH. Available at: [Link]

  • Molecular structure of N-acetylisatin along with numbering of atoms. - ResearchGate. Available at: [Link]

  • (PDF) Aminolysis of Isatin and N-Acetyl Isatin in Acetonitrile and Mixed Acetonitrile-Water Solvents - ResearchGate. Available at: [Link]

  • 2-(2-oxo-2,3-dihydro-1h-indol-1-yl)acetic acid - PubChemLite. Available at: [Link]

  • Chemical Name : 2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid | Pharmaffiliates. Available at: [Link]

  • Interpreting Infrared Spectra - Specac Ltd. Available at: [Link]

  • IR spectroscopy of isotope-labeled helical peptides: probing the effect of N-acetylation on helix stability - PubMed. Available at: [Link]

  • 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid (1018243-08-7) - Chemchart. Available at: [Link]

  • Acetic acid - the NIST WebBook. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

Sources

Comparative

UV-Vis absorption spectra of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

Topic: UV-Vis Absorption Spectra of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid Content Type: Publish Comparison Guide A Comparative Technical Guide for Chemical Characterization Executive Summary & Compound Identity...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Spectra of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid Content Type: Publish Comparison Guide

A Comparative Technical Guide for Chemical Characterization

Executive Summary & Compound Identity

This guide provides a technical analysis of the UV-Vis absorption properties of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid (also known as Oxindole-1-acetic acid). This compound is a critical scaffold in medicinal chemistry, serving as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

Unlike its fully aromatic isomer Indole-3-acetic acid (Auxin) , this compound features a lactam (amide) ring fused to a benzene core. This structural difference fundamentally alters its electronic transitions, making UV-Vis spectroscopy a rapid and definitive method for distinguishing it from starting materials (Oxindole) and isomers (Indole derivatives).

Compound Attribute Details
IUPAC Name 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
Common Synonyms Oxindole-1-acetic acid; 1-Carboxymethyl-2-oxindole
CAS Number 32519-33-8
Chromophore N-substituted Oxindole (Benzene ring fused to

-lactam)
Primary Application Intermediate for Diclofenac analogs; Kinase inhibitor scaffold
Comparative Spectral Analysis

The UV-Vis spectrum of oxindole-1-acetic acid is characterized by two primary absorption bands arising from


 transitions of the benzene ring, modified by the amide functionality.
2.1. The Target vs. The Alternatives

The following table contrasts the target compound with its most common structural analogs. Note the distinct spectral signature of the target compared to the fully aromatic Indole-3-acetic acid.

FeatureTarget: Oxindole-1-acetic acid Alternative A: Indole-3-acetic acid (IAA) Alternative B: Isatin (Indole-2,3-dione)
Core Structure Amide-fused Benzene (Lactam)Fully Aromatic Indole (10

-electrons)

-Dicarbonyl (Ortho-quinone like)

(nm)
250–255 nm (Strong)280–290 nm (Moderate/Shoulder)219 nm (Very Strong)280 nm (Strong, Sharp)240 nm, 300 nm ~400 nm (Visible/Orange)
Electronic Transition Benzene

perturbed by amide resonance.[1]
Full aromatic

(

and

bands).

(Carbonyl) and

.
Visual Appearance Colorless to Pale YellowColorless / White CrystallineOrange / Red Powder
Solvent Sensitivity Moderate (Polar solvents stabilize the excited state).High (Fluorescence is highly solvent dependent).High (Solvatochromic).

Critical Insight: The "shoulder" at 280–290 nm in Oxindole-1-acetic acid is significantly less intense and less defined than the sharp 280 nm peak of Indole-3-acetic acid. This is the primary "fingerprint" region for distinguishing the two isomers.

2.2. Mechanistic Basis of Absorption
  • Indole (The Isomer): Possesses a

    
    -electron aromatic system. The absorption at 280 nm is a classic aromatic signature (similar to Tryptophan).
    
  • Oxindole (The Target Core): The C=O at position 2 disrupts the cyclic delocalization of the 5-membered ring. The molecule behaves electronically more like an N-acylated aniline . The N-acetic acid substitution (auxochrome) at position 1 induces a slight bathochromic (red) shift and hyperchromic effect (increased intensity) compared to unsubstituted oxindole due to inductive stabilization.

Experimental Protocol: Spectral Validation

To ensure reproducible data for quality control (QC) or synthesis monitoring, follow this self-validating protocol.

3.1. Reagents & Equipment [2]
  • Solvent: Methanol (HPLC Grade) is preferred. Ethanol is a viable alternative. Avoid water unless buffered, as pH affects the carboxylic acid ionization.

  • Blank: Pure solvent from the same bottle used for dilution.

  • Cuvette: Quartz (1 cm path length). Glass cuvettes absorb UV <300 nm and must not be used.

3.2. Step-by-Step Methodology
  • Stock Solution: Dissolve 10 mg of 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid in 100 mL Methanol. (Conc: ~0.5 mM).

  • Working Solution: Dilute 1 mL of Stock into 9 mL Methanol (Conc: ~50

    
    M).
    
  • Baseline Correction: Run a baseline scan with pure Methanol.

  • Measurement: Scan from 200 nm to 400 nm.

  • Validation Criteria:

    • Peak 1:

      
       must fall between 250–255 nm.
      
    • Peak 2: A distinct shoulder or weaker peak must appear at 285–290 nm.

    • Absence of Color: Absorbance at >350 nm should be near zero. Significant absorbance here indicates oxidation to Isatin (impurity).

3.3. QC Decision Workflow

The following diagram illustrates the logic flow for validating the compound's purity based on spectral data.

SpectralQC Start Sample: Oxindole-1-acetic acid Solubilize Dissolve in MeOH (50 µM) Start->Solubilize Scan UV-Vis Scan (200-400 nm) Solubilize->Scan Check1 Check λ_max 250-255 nm? Scan->Check1 Check2 Check λ > 350 nm? Check1->Check2 Yes Fail_Iso FAIL: Indole Isomer Contamination (Sharp peak @ 219/280 nm) Check1->Fail_Iso No (Shifted to 219 nm) Pass PASS: Identity Confirmed Check2->Pass Abs ~ 0 Fail_Ox FAIL: Isatin Contamination (Absorbance > 350 nm) Check2->Fail_Ox Abs > 0.1

Figure 1: Spectral Quality Control Workflow. This logic gate ensures differentiation from common synthetic byproducts and isomers.

Electronic Structure & Mechanism

To understand why the spectrum appears as it does, we must look at the molecular orbitals.

  • HOMO-LUMO Gap: The oxindole system has a larger HOMO-LUMO gap than indole, resulting in absorption at slightly higher energies (shorter wavelengths) for the secondary band.

  • Amide Resonance: The lone pair on the nitrogen is delocalized into the carbonyl (amide resonance), reducing its availability to participate in the benzene ring resonance compared to indole.

  • Substituent Effect: The acetic acid group (-CH

    
    COOH) at position 1 is an electron-withdrawing group (EWG) by induction but does not conjugate directly with the ring. Its primary effect is stabilizing the ground state, causing a minor bathochromic shift relative to the parent oxindole.
    

EnergyDiagram cluster_0 Indole (Isomer) cluster_1 Oxindole (Target) I_HOMO HOMO (π) I_LUMO LUMO (π*) I_Gap Smaller Gap (λ ~280 nm) O_HOMO HOMO (π/n) O_LUMO LUMO (π*) O_Gap Larger Gap (λ ~250 nm)

Figure 2: Conceptual Energy Diagram. The disruption of aromaticity in oxindole leads to a wider energy gap and blue-shifted absorption compared to the fully aromatic indole isomer.

References
  • NIST Chemistry WebBook. 2H-Indol-2-one, 1,3-dihydro- (Oxindole) UV Spectrum. National Institute of Standards and Technology. [Link]

  • PubChem. 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid (Compound Summary). National Library of Medicine. [Link]

  • Khetmalis, Y. M., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy.[3][4] [Link]

  • Trivedi, A., et al. (2023). UV-Vis spectra of indole-3-acetic acid and its complex with iron(III). Spectrochimica Acta Part A. [Link]

Sources

Safety & Regulatory Compliance

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